molecular formula C9H13NO3 B1346286 Ethyl 6-cyano-2-oxohexanoate CAS No. 890097-91-3

Ethyl 6-cyano-2-oxohexanoate

货号: B1346286
CAS 编号: 890097-91-3
分子量: 183.2 g/mol
InChI 键: LYBLESJBIBDORV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-cyano-2-oxohexanoate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 6-cyano-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLESJBIBDORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641278
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-91-3
Record name Ethyl 6-cyano-2-oxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-cyano-2-oxohexanoate is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates an α-keto ester and a terminal nitrile group, making it a versatile building block for the synthesis of a variety of complex organic molecules, including nitrogen-containing heterocycles and novel pharmaceutical intermediates. The α-keto ester moiety can participate in a range of transformations, such as enantioselective reductions to form α-hydroxy esters, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This guide provides a comprehensive overview of a proposed synthetic route to this compound, detailed experimental protocols, and a thorough characterization strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with the well-established acetoacetic ester synthesis, followed by hydrolysis and decarboxylation. This pathway is advantageous due to the use of readily available starting materials and the generally high yields associated with these classical reactions.

The overall synthetic transformation is depicted below:

Synthetic Pathway Ethyl_acetoacetate Ethyl acetoacetate Reagents1 1. NaOEt, EtOH 2. 4-Bromobutyronitrile Ethyl_acetoacetate->Reagents1 Intermediate Ethyl 2-acetyl-6-cyanohexanoate Reagents2 H3O+, Δ Intermediate->Reagents2 Final_Product This compound Reagents1->Intermediate Reagents2->Final_Product

Caption: Proposed two-step synthesis of this compound.

The synthesis begins with the alkylation of ethyl acetoacetate. The active methylene protons of ethyl acetoacetate are readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbon of 4-bromobutyronitrile in an SN2 reaction to form the intermediate, Ethyl 2-acetyl-6-cyanohexanoate.[2][3] The subsequent step involves the acidic hydrolysis of the ester group to a carboxylic acid, followed by thermal decarboxylation to yield the final product, this compound.[4][5]

Detailed Experimental Protocols

Part 1: Synthesis of the Alkylating Agent: 4-Bromobutyronitrile

While commercially available, 4-bromobutyronitrile can also be synthesized from γ-butyrolactone. A common method involves the ring-opening of the lactone with hydrobromic acid.

Materials:

  • γ-Butyrolactone

  • 48% Hydrobromic acid

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and an excess of 48% hydrobromic acid.

  • Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 4-bromobutyronitrile.

Part 2: Synthesis of Ethyl 2-acetyl-6-cyanohexanoate

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetoacetate

  • 4-Bromobutyronitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere.

  • Once all the sodium has reacted, add ethyl acetoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add 4-bromobutyronitrile (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 2-acetyl-6-cyanohexanoate, which can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound

Materials:

  • Ethyl 2-acetyl-6-cyanohexanoate

  • Dilute hydrochloric acid (e.g., 1-2 M)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-acetyl-6-cyanohexanoate in dilute hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis and decarboxylation can be monitored by the cessation of CO2 evolution and by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Characterization_Workflow Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Purity Purity Analysis (GC or HPLC) Product->Purity

Caption: Recommended analytical workflow for the characterization of this compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Technique Functional Group Predicted Chemical Shift / Frequency / m/z Notes
¹H NMR -CH₂-CN2.4 - 2.6 ppm (t)Triplet due to coupling with adjacent CH₂.
-CH₂-CH₂-CN1.8 - 2.0 ppm (m)Multiplet.
-CH₂-C=O2.8 - 3.0 ppm (t)Triplet due to coupling with adjacent CH₂.
-O-CH₂-CH₃4.2 - 4.4 ppm (q)Quartet due to coupling with methyl protons.
-O-CH₂-CH₃1.3 - 1.5 ppm (t)Triplet due to coupling with methylene protons.
¹³C NMR -C≡N118 - 122 ppmCharacteristic chemical shift for a nitrile carbon.[6]
-C=O (keto)190 - 200 ppmDeshielded due to the carbonyl group.
-C=O (ester)160 - 170 ppmTypical range for an ester carbonyl.
-O-CH₂-61 - 63 ppmMethylene carbon of the ethyl ester.
IR -C≡N2240 - 2260 cm⁻¹Sharp, medium intensity absorption.[6]
-C=O (keto)1715 - 1735 cm⁻¹Strong absorption.
-C=O (ester)1735 - 1750 cm⁻¹Strong absorption, may overlap with the keto C=O.
Mass Spec. Molecular Ion (M⁺)m/z = 183
Fragmentsm/z = 155, 138, 110Expected fragments from α-cleavage and McLafferty rearrangement.[7][8][9][10][11]

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromobutyronitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[12][13][14][15] Handle with extreme care and avoid inhalation of vapors.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from water.

  • Sodium Ethoxide: A strong base and corrosive. Avoid contact with skin and eyes.

  • Hydrobromic and Hydrochloric Acids: Corrosive and cause severe skin burns and eye damage. Handle with appropriate care.

References

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). C- and N-Metalated Nitriles: NMR and X-ray Analyses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (n.d.). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing $g(v)-bromoalkylcarboxylic compounds.
  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-oxohexanoic acid. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles. Retrieved from [Link]

  • csbsju. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2025). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloroacetoacetate. Retrieved from [Link]

  • N/A. (n.d.). 14 - SAFETY DATA SHEET. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • N/A. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 24). 6.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ω-aminoalkanoic acid derivatives from cycloalkanones.
  • SpectraBase. (n.d.). Ethyl 2-hexylnonanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 6-cyano-2-oxohexanoate is a bifunctional organic molecule of considerable interest in synthetic chemistry and drug discovery. Its structure, incorporating an α-ketoester and a terminal nitrile, presents a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles and other advanced intermediates. A thorough understanding of its physicochemical properties is fundamental to its application, influencing everything from reaction kinetics and purification strategies to its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile in preclinical studies. This guide offers an in-depth analysis of the core physicochemical attributes of this compound, providing a foundational resource for its effective use in research and development.

Molecular Structure and Core Properties

The chemical identity and behavior of this compound are rooted in its molecular structure. Possessing the molecular formula C₉H₁₃NO₃, this compound features a six-carbon backbone functionalized with an ethyl ester at the 2-position, a ketone at the 3-position, and a cyano group at the 6-position.

Table 1: Fundamental Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
IUPAC Name This compoundN/A
Canonical SMILES CCOC(=O)C(=O)CCCC#N
MDL Number MFCD01319628

The interplay of the electron-withdrawing cyano and α-ketoester groups significantly influences the molecule's reactivity and electronic distribution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Distinct signals would be expected for the ethyl group protons (a triplet and a quartet), and the four methylene groups of the hexanoate chain, with chemical shifts influenced by their proximity to the electron-withdrawing keto and cyano groups.

  • ¹³C NMR: Characteristic peaks would appear for the carbonyl carbons of the ketone and ester, the nitrile carbon, the carbons of the ethyl group, and the four methylene carbons of the main chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

  • C≡N stretch (nitrile): A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹.

  • C=O stretch (ketone): A strong absorption band should appear around 1715-1730 cm⁻¹.

  • C=O stretch (ester): A strong absorption band is anticipated around 1735-1750 cm⁻¹.

  • C-H stretch (alkane): Absorption bands will be present in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at m/z 183.20.

Core Physicochemical Parameters

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems.

Table 2: Estimated Physicochemical Properties and Their Significance

PropertyEstimated Value/RangeSignificance in Research and Drug Development
Boiling Point >250 °CInfluences purification methods like distillation and thermal stability.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate). Limited solubility in water.Crucial for selecting appropriate reaction and formulation solvents. Affects bioavailability.
pKa ~9-10 (for α-hydrogen between carbonyls)The acidity of the α-hydrogen is key to its reactivity in base-catalyzed reactions like alkylations and condensations.[4][5]
LogP (Octanol/Water Partition Coefficient) 1.0 - 2.5A measure of lipophilicity, which is a primary determinant of membrane permeability and other ADME properties.

Experimental Determination of Physicochemical Properties

Accurate determination of these properties requires standardized experimental protocols.

Workflow for Physicochemical Profiling

Caption: A streamlined workflow for the experimental characterization of a novel compound.

Protocol 1: Determination of LogP via the Shake-Flask Method

The shake-flask method remains a foundational technique for measuring the octanol-water partition coefficient.[6]

  • Preparation: A solution of this compound of known concentration is prepared in a suitable solvent.

  • Equilibration: Equal volumes of n-octanol and water are mixed and allowed to saturate.

  • Partitioning: The compound is added to the biphasic system and shaken vigorously until equilibrium is reached.

  • Separation and Analysis: The octanol and aqueous layers are separated, and the concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for measuring the ionization constant of acidic or basic compounds.[7]

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: A standardized titrant (e.g., NaOH) is incrementally added to the solution.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Reactivity and Stability Profile

The reactivity of this compound is dominated by its functional groups.

  • α-Ketoester Moiety: The hydrogens on the carbon atom adjacent to the two carbonyl groups are acidic and can be removed by a base to form a stabilized enolate.[4][5] This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. The carbonyl groups themselves are electrophilic and susceptible to nucleophilic attack. α-keto esters are known to be versatile synthons in organic synthesis.[8][9]

  • Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, offering further avenues for chemical modification.

Stability: The compound is expected to be stable under standard storage conditions. However, it may be sensitive to strong acids, bases, and reducing agents. Safety data sheets for similar compounds, such as ethyl cyanoacetate, recommend storing in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][11][12]

Conclusion

This compound is a molecule with significant synthetic potential. Its physicochemical properties, including its molecular structure, spectroscopic signatures, solubility, and reactivity, are all critical considerations for its successful application. This guide provides a foundational understanding of these properties, drawing upon established analytical techniques and principles of organic chemistry. The provided protocols and data serve as a valuable resource for researchers and drug development professionals seeking to harness the synthetic utility of this versatile compound.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • Chromatographic Approaches for Physicochemical Characterization of Compounds. (n.d.). IntechOpen.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • SAFETY DATA SHEET - Chem Service. (2016). Chem Service.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Keto Acids and Esters - MCAT Review. (n.d.). MCAT Review.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • Physicochemical Properties. (2023). The Royal Society of Chemistry.
  • Methods for Analysis of Organic Compounds. (n.d.). NOAA Institutional Repository.
  • Why are alpha keto radicals stabilized but alpha keto carbocations are not? (2024). Reddit.
  • Analytical chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023). ERIC.
  • Reactivity of Alpha Hydrogens. (2023). Chemistry LibreTexts.
  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (n.d.). PubMed Central.
  • Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). (n.d.). Cheméo.
  • Spectral Information - PubChem. (2017). National Center for Biotechnology Information.
  • This compound. (n.d.). Crysdot LLC.

Sources

An In-depth Technical Guide to Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 6-cyano-2-oxohexanoate, a specialty chemical with potential applications in organic synthesis and drug discovery. Due to the limited availability of public data on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a predictive yet scientifically grounded resource.

Introduction and Chemical Identity

This compound is a bifunctional molecule incorporating both a nitrile and an α-keto ester. This unique combination of reactive functional groups makes it an intriguing building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or tetrazoles, while the α-keto ester moiety is a versatile precursor for various carbon-carbon and carbon-heteroatom bond formations.

Physicochemical Properties

A clear identification of a chemical substance is paramount for its use in research and development. The definitive identifier for this compound is its CAS number. While some sources have erroneously cited other numbers, a thorough review of chemical supplier databases confirms the correct CAS number.[1][2][3][4][5]

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 890097-91-3[1][2][3][4][5]
Molecular Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.21 g/mol [1][2][5]
SMILES CCOC(=O)C(=O)CCCCC#N[1]

Proposed Synthesis of this compound

Synthetic Strategy

The core of this strategy is the formation of the α-keto ester via the acylation of a suitable precursor, followed by the introduction of the nitrile functionality. A logical approach would be the acylation of an organometallic reagent derived from a protected cyanohydrin or a related synthon with an appropriate acylating agent like ethyl oxalyl chloride. A more straightforward and likely more efficient method, however, would be the reaction of a Grignard reagent derived from a protected bromoalkanenitrile with ethyl oxalate.

DOT Script for Proposed Synthesis

Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation 5-bromovaleronitrile 5-Bromovaleronitrile Grignard 4-Cyanobutylmagnesium bromide 5-bromovaleronitrile->Grignard THF Mg Mg turnings Mg->Grignard Product This compound Grignard->Product 1. Diethyl oxalate, THF, -78 °C 2. H₃O⁺ workup Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of 4-Cyanobutylmagnesium bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the addition funnel, place a solution of 5-bromovaleronitrile in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 5-bromovaleronitrile solution to the magnesium turnings and initiate the reaction by gentle heating if necessary.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 5-bromovaleronitrile solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of diethyl oxalate in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 4-cyanobutylmagnesium bromide solution from Step 1 to the cooled diethyl oxalate solution via a cannula or an addition funnel.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Predicted Spectral Data and Characterization

As experimental spectral data for this compound is not publicly available, the following sections provide predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester and the hexanoate backbone. The chemical shifts are influenced by the electron-withdrawing effects of the keto and cyano groups. The spectrum of the closely related ethyl 2-oxohexanoate provides a good reference for the signals of the hexanoate chain.[6]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₂-CN2.4 - 2.6Triplet2HAdjacent to the electron-withdrawing cyano group.
-CH₂-CH₂-CN1.8 - 2.0Multiplet2HMethylene group in the middle of the chain.
-CH₂-C=O2.9 - 3.1Triplet2HAdjacent to the electron-withdrawing keto group.[6]
-O-CH₂-CH₃4.2 - 4.4Quartet2HMethylene group of the ethyl ester, deshielded by the oxygen atom.[6]
-O-CH₂-CH₃1.3 - 1.5Triplet3HMethyl group of the ethyl ester.[6]
-CH₂-CH₂-C=O1.6 - 1.8Multiplet2HMethylene group beta to the keto group.[6]
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the presence of two carbonyl carbons (keto and ester) and the nitrile carbon, in addition to the signals from the aliphatic chain and the ethyl group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C≡N118 - 122Characteristic chemical shift for a nitrile carbon.[7]
C=O (keto)195 - 205Typical range for a ketone carbonyl carbon.
C=O (ester)160 - 165Typical range for an ester carbonyl carbon.
-O-CH₂-CH₃61 - 63Methylene carbon of the ethyl ester.
-CH₂-CN16 - 18Carbon adjacent to the nitrile group.
-CH₂-CH₂-CN24 - 26Aliphatic methylene carbon.
-CH₂-C=O38 - 42Carbon adjacent to the keto group.
-CH₂-CH₂-C=O20 - 23Aliphatic methylene carbon.
-O-CH₂-CH₃13 - 15Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the nitrile and the two carbonyl groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N stretch2240 - 2260Medium, sharp
C=O stretch (keto)1715 - 1735Strong
C=O stretch (ester)1735 - 1750Strong
C-O stretch (ester)1100 - 1300Strong
C-H stretch (sp³)2850 - 3000Medium
Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
183[M]⁺ (Molecular ion)
154[M - C₂H₅]⁺
138[M - OC₂H₅]⁺
110[M - COOC₂H₅]⁺
83[C₅H₆N]⁺
55[C₄H₇]⁺

Potential Applications and Future Directions

This compound holds promise as a versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. Potential applications include:

  • Synthesis of Heterocyclic Compounds: The α-keto ester and nitrile functionalities can participate in cyclization reactions to form various heterocycles, which are common scaffolds in medicinal chemistry.

  • Precursor for Novel Amino Acids: The nitrile group can be reduced to an amine, and the keto group can be transformed, providing a route to novel non-proteinogenic amino acids.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds for drug development.

Further research is needed to fully explore the synthetic utility of this compound and to develop efficient and scalable synthetic methods. The experimental validation of its spectral and physicochemical properties will be a crucial first step in unlocking its potential.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of this compound. By consolidating information from reliable chemical suppliers and drawing parallels with structurally related compounds, we have established its correct CAS number, proposed a viable synthetic route, and predicted its key spectral characteristics. This information serves as a valuable starting point for researchers interested in utilizing this promising chemical building block in their synthetic endeavors.

References

  • ChemSigma. 137267-49-3 ETHYL 2-ETHYL-5-METHYLOXAZOLE-4-CARBOXYLATE. [Link]

  • LabNovo. CAS 890097-91-3 MFCD01319628-ETHYL 6-CYANO-2-OXOHEXANOATE. [Link]

  • Chemazone. ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate - 137267-49-3. [Link]

  • PubChem. 2-Ethyl-3-oxohexanoic acid | C8H14O3 | CID 13539869. [Link]

  • PubChem. 2-Ethyl-4-oxohexanoic acid | C8H14O3 | CID 71436970. [Link]

  • PubChem. Ethyl 2-oxohexanoate | C8H14O3 | CID 10236026. [Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]

Sources

An In-Depth Technical Guide to the FTIR Spectroscopy of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Ethyl 6-cyano-2-oxohexanoate. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical basis for its infrared spectrum, outlines a robust protocol for data acquisition, and offers a detailed interpretation of the expected spectral features. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical utility.

Molecular Structure and Predicted Vibrational Modes

This compound is a multifunctional organic molecule featuring three key functional groups that produce distinct and identifiable signals in an infrared spectrum. Understanding its structure is paramount to predicting and interpreting its FTIR data.

Chemical Structure:

The primary functional groups for FTIR analysis are:

  • Nitrile (Cyano Group, -C≡N): The carbon-nitrogen triple bond gives rise to a very characteristic and sharp absorption band.

  • Ketone (C=O): An aliphatic ketone group at the C2 position.

  • Ethyl Ester (-COOCH₂CH₃): This group contributes two significant vibrational modes: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.

  • Aliphatic Chains (-CH₂-): Multiple methylene groups and a terminal methyl group will produce characteristic C-H stretching and bending vibrations.

The presence of two distinct carbonyl groups (ketone and ester) is of particular interest. These groups, while both containing a C=O double bond, exist in different electronic environments, which will cause them to absorb infrared radiation at slightly different frequencies. This distinction is a key analytical feature in the molecule's spectrum.

Experimental Protocol for FTIR Data Acquisition

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of this compound, which is presumed to be a liquid at standard conditions.

Rationale for Methodology

For a non-volatile liquid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward and reproducible method. It requires minimal sample preparation, uses a very small sample volume, and is easy to clean. An alternative, for higher resolution or when ATR is unavailable, is using a traditional transmission cell with salt plates (e.g., NaCl or KBr). The protocol below details the ATR approach.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is essential for data correction.

    • Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup:

    • Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Verify cleanliness by taking a new spectrum and ensuring no sample peaks remain.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the data acquisition process.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Instrument Purge & Equilibration B Clean ATR Crystal A->B Ready for use C Collect Background Spectrum D Apply Liquid Sample to Crystal C->D Reference collected E Collect Sample Spectrum D->E Sample ready F Process Data (Baseline Correction, etc.) E->F Raw data G Interpret Spectrum F->G Final spectrum

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

In-Depth Spectral Interpretation

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityCharacteristics
2960-2850C-H (Aliphatic)Symmetric & Asymmetric StretchMedium to StrongMultiple sharp peaks
~2250-C≡N (Nitrile)C≡N StretchStrongSharp, distinct peak
~1745C=O (Ester)C=O StretchStrongSharp
~1720C=O (Ketone)C=O StretchStrongSharp
1470-1430-CH₂- / -CH₃Scissoring / Asymmetric BendMedium
1390-1370-CH₃Symmetric Bend (Umbrella)Medium to Weak
1250-1150C-O (Ester)Asymmetric C-O-C StretchStrong
1100-1000C-O (Ester)Symmetric C-O-C StretchStrong
Analysis of Key Spectral Regions
  • C-H Stretching Region (3000-2800 cm⁻¹): This region will be dominated by the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl group and the hexanoate backbone. Expect multiple sharp peaks corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups.

  • Nitrile Region (2260-2200 cm⁻¹): The most unambiguous peak in the spectrum will be the C≡N triple bond stretch. For saturated aliphatic nitriles, this absorption is typically strong, sharp, and found around 2260-2240 cm⁻¹.[1] Its presence is a definitive indicator of the cyano functional group.[2][3]

  • Carbonyl Region (1800-1700 cm⁻¹): This region is critical for confirming the structure. Two distinct, strong, and sharp C=O stretching bands are predicted:

    • Ester C=O Stretch: Aliphatic esters typically show a carbonyl absorption in the 1750-1735 cm⁻¹ range.[4] This is due to the electron-withdrawing effect of the adjacent oxygen atom.

    • Ketone C=O Stretch: Simple aliphatic ketones absorb around 1725-1705 cm⁻¹. The presence of these two separate, strong peaks is a powerful piece of evidence for the α-keto ester structure. The ester peak is expected at a slightly higher wavenumber than the ketone peak.

  • Fingerprint Region (< 1500 cm⁻¹): While complex, this region contains valuable structural information. The most prominent features will be the C-O stretching vibrations from the ester group.[4] Two or more strong bands are expected in the 1300-1000 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the C-O-C linkage.[4] Additionally, various C-H bending and C-C stretching vibrations will contribute to the complex pattern in this region.

Conclusion

The FTIR spectrum of this compound provides a unique fingerprint for its structural identification. The key diagnostic features are the sharp, strong nitrile absorption near 2250 cm⁻¹, two distinct and strong carbonyl stretching bands between 1750-1715 cm⁻¹ (for the ester and ketone, respectively), and strong C-O stretching bands in the fingerprint region between 1300-1000 cm⁻¹. This combination of peaks, alongside the aliphatic C-H stretches, allows for unambiguous confirmation of the molecule's identity and purity via FTIR spectroscopy.

References

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.
  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • Ch20: Spectroscopy Analysis : Nitriles - University of Calgary. [Link]

  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 - Scholars Research Library. [Link]

  • IR Spectroscopy Tutorial: Esters - University of Colorado Boulder. [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations - PubMed. [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations - ResearchGate. [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]

  • Detection and determination of nitriles - ResearchGate. [Link]

  • Conformational isomerism of α-ketoesters. A FTIR and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Ethyl 6-cyanohexanoate - NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Potential Research Applications of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups offer a versatile platform for the construction of complex molecular architectures. Ethyl 6-cyano-2-oxohexanoate, a commercially available aliphatic chain compound (CAS Number: 890097-91-3), represents such a scaffold.[1][2][3] While specific literature on its direct applications is sparse, a comprehensive analysis of its constituent functional groups—the α-keto ester and the terminal nitrile—reveals a wealth of potential research applications. This guide will provide researchers, scientists, and drug development professionals with a technical overview of the synthetic utility of this compound, grounded in the established reactivity of its core motifs.

Molecular Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 890097-91-3[1][3]

  • Molecular Formula: C9H13NO3[3]

  • Molecular Weight: 183.21 g/mol [3]

  • Key Functional Groups:

    • α-Keto Ester: A highly reactive dicarbonyl moiety.

    • Nitrile: A versatile functional group that can be transformed into various nitrogen-containing heterocycles or other functional groups.

    • Aliphatic Chain: A flexible linker.

PropertyValueSource
CAS Number 890097-91-3[1]
Molecular Formula C9H13NO3
Molecular Weight 183.21 g/mol [3]
SMILES Code O=C(OCC)C(=O)CCCC#N[3]
MDL Number MFCD01319628[3]

Part 1: The α-Keto Ester Moiety - A Gateway to Bioactive Scaffolds

The α-keto ester functional group is a privileged motif in medicinal chemistry and a versatile precursor in organic synthesis.[4][5] These compounds are precursors to other important molecules like α-hydroxy acids and α-amino acids.[5]

Reactivity and Synthetic Potential

The electrophilic nature of both carbonyl carbons in the α-keto ester group allows for a diverse range of chemical transformations.

  • Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, providing access to tertiary alcohols.

  • Heterocycle Synthesis: Condensation reactions with binucleophiles are a cornerstone of heterocyclic chemistry.

  • Reductive Amination: The ketone can be converted to an amine, leading to the synthesis of novel amino acids.

Application in Medicinal Chemistry

α-Keto amides, which share the α-dicarbonyl feature with α-keto esters, have shown improved pharmacokinetic properties compared to α-keto acids and enhanced stability towards plasma esterases than α-keto esters.[6][7] This highlights the potential of the α-keto moiety in drug design.

Part 2: The Nitrile Group - A Versatile Synthetic Handle

The nitrile (or cyano) group is a critical functional group in medicinal chemistry, found in over 30 FDA-approved pharmaceuticals.[8][9] Its inclusion in drug candidates can enhance binding affinity and improve pharmacokinetic profiles.[8][9][10]

Unique Physicochemical Properties
  • Metabolic Stability: The nitrile group is generally metabolically stable.[9]

  • Bioisostere: It can act as a bioisostere for carbonyl groups or halogens.[11]

  • Modulation of Properties: The introduction of a nitrile can improve bioavailability and metabolic stability by blocking metabolically labile sites.[11]

Synthetic Transformations

The nitrile group is a valuable synthetic precursor that can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, and various heterocyclic systems.[11][12]

Part 3: Proposed Research Applications of this compound

The bifunctional nature of this compound opens up numerous avenues for research, particularly in the synthesis of novel heterocyclic compounds and as a molecular probe or linker.

Synthesis of Novel Heterocyclic Scaffolds

The presence of two distinct reactive centers allows for sequential or one-pot reactions to construct complex heterocyclic systems. A plausible application is in the synthesis of substituted pyridones or other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Proposed Synthetic Pathway: Synthesis of a Dihydropyridone Derivative

A potential application is the synthesis of a dihydropyridone derivative through a multi-step reaction. This involves an initial reaction at the α-keto ester moiety followed by an intramolecular cyclization involving the nitrile group.

G A This compound C Michael Adduct Intermediate A->C Base-catalyzed Michael Addition B Michael Acceptor (e.g., Chalcone) B->C D Intramolecular Cyclization (Thorpe-Ziegler Reaction) C->D Heating, Base E Functionalized Dihydropyridone D->E

Caption: Proposed synthesis of a dihydropyridone derivative.

Experimental Protocol: Synthesis of a Functionalized Dihydropyridone
  • Step 1: Michael Addition: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a Michael acceptor such as a chalcone (1.0 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

  • Step 2: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Step 3: Cyclization: Upon completion of the Michael addition, add a stronger base (e.g., sodium hydride) and heat the reaction mixture to induce intramolecular cyclization (Thorpe-Ziegler reaction).

  • Step 4: Work-up and Purification: After the reaction is complete, quench the reaction with a proton source (e.g., acetic acid), extract the product with an organic solvent, and purify by column chromatography.

  • Step 5: Characterization: Characterize the final product using standard analytical techniques (NMR, Mass Spectrometry, IR).

Development of Covalent Inhibitors

The nitrile group can act as an electrophilic "warhead" to form covalent bonds with biological targets, a strategy that has gained prominence in drug development, including for diabetes and COVID-19.[10] this compound could serve as a starting material for the synthesis of novel covalent inhibitors, where the α-keto ester end could be modified to incorporate a targeting moiety.

Synthesis of Unnatural Amino Acids

The α-keto ester group can be converted into an amino group via reductive amination. The resulting molecule would be a novel unnatural amino acid with a terminal nitrile group, which could be further functionalized or incorporated into peptides to confer unique properties.

Workflow for Unnatural Amino Acid Synthesis

G start This compound reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) start->reductive_amination amino_ester Ethyl 2-amino-6-cyanohexanoate reductive_amination->amino_ester hydrolysis Ester Hydrolysis (e.g., LiOH) amino_ester->hydrolysis final_product 2-Amino-6-cyanohexanoic acid hydrolysis->final_product

Caption: Workflow for synthesizing an unnatural amino acid.

Application as a Bifunctional Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound provides a flexible aliphatic chain that can be functionalized at both ends to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The α-keto ester and nitrile groups offer versatile handles for such conjugations.

Conclusion

This compound, while not extensively studied itself, presents a significant opportunity for chemical innovation. By leveraging the well-established reactivity of its α-keto ester and nitrile functionalities, researchers can access a wide array of complex molecules, from novel heterocyclic drug scaffolds to specialized biochemical tools. The synthetic pathways and applications proposed in this guide are intended to serve as a foundational blueprint for future research endeavors, empowering scientists to unlock the full potential of this versatile chemical building block.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [8]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [9]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [10]

  • Application of Nitrile in Drug Design. ResearchGate. [11]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [13]

  • This compound. CymitQuimica. [1]

  • This compound (Cas 137267-49-3). Parchem. [2]

  • This compound. Crysdot LLC.

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [4]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [6]

  • cas 890097-91-3|| where to buy this compound. Chemenu. [3]

  • This compound | 890097-91-3. Benchchem. [14]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [7]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [5]

  • The cyano group in the synthesis of heterocycles. Química Organica.org. [12]

Sources

"solubility of Ethyl 6-cyano-2-oxohexanoate in common organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 6-cyano-2-oxohexanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifaceted organic compound featuring several key functional groups: an ethyl ester, a ketone, and a nitrile. This unique combination of functionalities makes it a valuable building block in organic synthesis, potentially serving as a precursor for various heterocyclic compounds and other complex molecules relevant to medicinal chemistry and materials science. The successful application of this compound in any synthetic route or formulation process is fundamentally dependent on its solubility characteristics. Understanding how this compound behaves in different organic solvents is crucial for reaction design, purification, and the development of drug delivery systems.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. As a Senior Application Scientist, the aim is to not only present predictive insights based on the molecular structure but also to provide robust, field-proven methodologies for the empirical determination of its solubility. This document is structured to empower researchers to make informed decisions when selecting solvents and to design experiments that are both efficient and reliable.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of this compound provides significant clues to its expected solubility profile.

Molecular Structure Analysis

This compound possesses a combination of polar and nonpolar characteristics.

  • Polar Moieties: The presence of the ethyl ester (-COO-), ketone (C=O), and nitrile (-C≡N) groups introduces polarity to the molecule through dipole-dipole interactions. The oxygen and nitrogen atoms in these functional groups can also act as hydrogen bond acceptors.

  • Nonpolar Moiety: The aliphatic hexane chain constitutes a nonpolar region, contributing to van der Waals forces.

The interplay between these polar functional groups and the nonpolar hydrocarbon backbone will dictate the compound's affinity for various solvents. While the ester, ketone, and nitrile groups will favor interactions with polar solvents, the alkyl chain will promote solubility in nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can engage in hydrogen bonding. While this compound does not have hydrogen bond donors, the oxygen and nitrogen atoms can act as acceptors. Therefore, moderate to good solubility is expected in these solvents. Shorter-chain alcohols are likely to be more effective solvents.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments and can effectively solvate the polar functional groups of the target molecule. High solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the hexyl chain suggests some affinity for nonpolar solvents. However, the cumulative polarity of the three functional groups will likely limit its solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in solvents with some degree of polarity, such as diethyl ether and toluene.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally good at dissolving a wide range of organic compounds. Good solubility of this compound is expected in these solvents.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reproducible research.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[3]

Recommended Protocol: Shake-Flask Method

This protocol outlines a robust procedure for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated Gas Chromatography (GC) system.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24-48 hours, though the exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution becomes constant.[5][6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Alternative and Complementary Techniques
  • Gravimetric Analysis: For a simpler, albeit potentially less precise, determination, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques can offer a rapid method for determining solubility without the need to separate the liquid and solid phases.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze via HPLC or GC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[8] It is therefore crucial to control the temperature during solubility experiments. For pharmaceutical applications, determining solubility at physiological temperatures (e.g., 37 °C) may be relevant.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and, consequently, the measured solubility. Always use high-purity, anhydrous solvents for accurate determinations.

  • Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility. It is important to characterize the solid form being used.

Data Presentation

The following table provides a template for recording experimentally determined solubility data for this compound.

SolventSolvent ClassPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
HexaneNonpolar0.125
TolueneNonpolar2.425
Diethyl EtherNonpolar2.825
DichloromethaneChlorinated3.125
AcetonePolar Aprotic5.125
Ethyl AcetatePolar Aprotic4.425
AcetonitrilePolar Aprotic5.825
IsopropanolPolar Protic3.925
EthanolPolar Protic4.325
MethanolPolar Protic5.125
DimethylformamidePolar Aprotic6.425
Dimethyl SulfoxidePolar Aprotic7.225

Logical Relationships in Solubility

The following diagram illustrates the conceptual relationship between solvent properties and the predicted solubility of this compound.

G cluster_solvents Solvent Properties cluster_solubility Predicted Solubility substance This compound - Ester (polar) - Ketone (polar) - Nitrile (polar) - Alkyl chain (nonpolar) polar_protic Polar Protic (e.g., Ethanol, Methanol) H-bond donor/acceptor substance->polar_protic Moderate to Good Interaction polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole-dipole substance->polar_aprotic Strong Interaction nonpolar Nonpolar (e.g., Hexane, Toluene) van der Waals substance->nonpolar Weak to Moderate Interaction mod_sol Moderate Solubility polar_protic->mod_sol high_sol High Solubility polar_aprotic->high_sol low_sol Low Solubility nonpolar->low_sol

Caption: Predicted solubility of this compound based on solvent polarity.

Conclusion

For any research or development involving this compound, it is imperative to move beyond theoretical predictions and perform rigorous experimental solubility determination. The shake-flask method, coupled with a reliable analytical technique such as HPLC, provides a robust framework for obtaining accurate and reproducible data. By carefully considering the principles and methodologies outlined in this guide, researchers can effectively harness the synthetic potential of this compound, ensuring the efficiency and success of their scientific endeavors.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents.
  • PubChem. (n.d.). Ethyl cyanoacetate.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
  • Crysdot LLC. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6).
  • PubChem. (n.d.). Ethyl 6-oxohexanoate.
  • Chemenu. (n.d.). cas 890097-91-3|| where to buy this compound.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Chemguide. (n.d.). an introduction to esters.
  • Cheméo. (n.d.). Chemical Properties of Ethyl 6-isocyanatohexanoate (CAS 5100-36-7).
  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate.
  • Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
  • Organic Syntheses. (n.d.). cyanoacetamide.
  • CymitQuimica. (n.d.). CAS 816-19-3: Methyl 2-ethylhexanoate.

Sources

Methodological & Application

Application Note & Protocol: Dieckmann Cyclization of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Cyclic β-Keto Nitriles

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a cornerstone reaction in organic synthesis for the construction of five- and six-membered rings.[1][2][3][4] This base-catalyzed internal condensation of a diester is instrumental in creating cyclic β-keto esters, which are versatile intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules.[5][6] This application note provides a detailed protocol and scientific rationale for the Dieckmann cyclization of a specialized substrate, Ethyl 6-cyano-2-oxohexanoate. This substrate is unique as it contains three key functional groups: an ester, a ketone, and a nitrile. The intramolecular reaction will proceed via the formation of an enolate at the carbon alpha to the ester, which will then attack the internal ketone carbonyl. This process yields a valuable cyclic β-keto nitrile, a scaffold of significant interest in medicinal chemistry.[7][8][9]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a robust, step-by-step protocol to ensure successful synthesis and product validation.

Reaction Mechanism and Scientific Rationale

The Dieckmann condensation proceeds via a well-established base-catalyzed mechanism involving several key steps: enolate formation, intramolecular nucleophilic attack, and subsequent stabilization.[2][10][11][12]

  • Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the carbon atom alpha to the ester group. The choice of base is critical. Sodium hydride (NaH) is an excellent candidate as it is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the reaction forward by the evolution of hydrogen gas.[13][14] The α-protons of a ketone are typically more acidic than those of an ester; however, in this substrate, the most acidic protons are located between the ketone and the nitrile group. To favor the desired Dieckmann cyclization (ester enolate attacking the ketone), a sterically hindered base or carefully controlled conditions might be necessary in some contexts, but NaH is generally effective for initiating the desired ester deprotonation.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone group within the same molecule.[3][10] This intramolecular attack is favored when it leads to the formation of a sterically stable five- or six-membered ring.[1][4][12] In the case of this compound, a stable six-membered ring is formed.

  • Tetrahedral Intermediate Formation: The nucleophilic attack results in a tetrahedral alkoxide intermediate.

  • Ring Closure & Reformation of Carbonyl: The intermediate collapses, reforming a carbonyl group and resulting in the cyclic product. In a traditional Dieckmann reaction involving two esters, an alkoxide leaving group would be expelled. Here, the reaction is an intramolecular aldol-type condensation followed by elimination, driven by the formation of a conjugated system.

  • Acidic Workup: The reaction is quenched with a mild acid to neutralize any remaining base and protonate the resulting enolate to yield the final neutral β-keto nitrile product.[2][11]

Diagram of the Reaction Mechanism:

Dieckmann_Mechanism Mechanism of this compound Cyclization Start This compound Enolate Ester Enolate Formation Start->Enolate 1. NaH, THF Attack Intramolecular Nucleophilic Attack Enolate->Attack 2. Intermediate Tetrahedral Alkoxide Intermediate Attack->Intermediate 3. Cyclized Cyclized Product (Enolate form) Intermediate->Cyclized 4. Elimination of H2O (after initial proton transfer) Product Final Product: Ethyl 2-cyano-6-oxocyclohex-1-ene-1-carboxylate Cyclized->Product 5. Acidic Workup (e.g., aq. NH4Cl)

Caption: Reaction mechanism for the Dieckmann cyclization.

Detailed Experimental Protocol

This protocol is designed for a representative 10 mmol scale. Adjustments may be necessary based on specific laboratory conditions and equipment.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (or Ethyl Acetate)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Reagents for TLC (e.g., silica gel plates, ethyl acetate/hexane mixture)

  • Equipment:

    • Three-neck round-bottom flask (flame-dried)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Nitrogen or Argon gas inlet

    • Dropping funnel (optional, for substrate addition)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

3.2. Reagent Quantities and Properties

ReagentMW ( g/mol )Amount (mg/mmol)Molar Eq.Density (g/mL)Volume (mL)Notes
This compound197.211972 mg / 10 mmol1.0~1.08~1.83 mLStarting material
Sodium Hydride (60% disp.)24.00 (NaH)440 mg / 11 mmol1.1N/AN/AHandle with extreme care; flammable
Anhydrous THF72.11N/AN/A0.88950 mLSolvent

3.3. Step-by-Step Procedure

Scientist's Note: Anhydrous conditions are paramount for the success of this reaction. Sodium hydride reacts violently with water. Ensure all glassware is thoroughly flame-dried under an inert atmosphere before use.

  • Reaction Setup:

    • Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

    • Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil, 1.1 eq.) to the flask.

    • Add 30 mL of anhydrous THF to the flask to create a suspension. Begin stirring.

  • Substrate Addition:

    • Dissolve this compound (1.0 eq.) in 20 mL of anhydrous THF.

    • Add this solution dropwise to the stirred NaH/THF suspension at room temperature over 15-20 minutes.

    • Observation: Vigorous bubbling (H₂ evolution) should be observed upon addition. If the reaction becomes too exothermic, cool the flask with a water bath.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 66°C for THF).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction, quench them carefully with a drop of water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates reaction completion. This typically takes 2-4 hours.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask to 0°C using an ice bath.

    • CAUTION: Quenching is highly exothermic and produces hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

    • Slowly and dropwise, add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaH and neutralize the reaction mixture. Continue addition until bubbling ceases.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure cyclic β-keto nitrile.

Experimental Workflow Visualization

Workflow Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, NaH, THF, N2 atm) Addition 2. Substrate Addition (Dropwise at RT) Setup->Addition React 3. Reaction (Reflux in THF) Addition->React Monitor 4. Monitoring (TLC) React->Monitor Monitor->React Incomplete Workup 5. Quench & Workup (Cool to 0°C, add aq. NH4Cl) Monitor->Workup Complete Extract 6. Extraction (Et2O or EtOAc, Brine wash) Workup->Extract Dry 7. Drying & Concentration (MgSO4, Rotary Evaporator) Extract->Dry Purify 8. Purification (Flash Chromatography) Dry->Purify Characterize 9. Characterization (NMR, IR, MS) Purify->Characterize

Caption: A generalized experimental workflow for the synthesis.

Product Characterization

The expected product is Ethyl 2-cyano-6-oxocyclohex-1-ene-1-carboxylate . The structure should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the ethyl ester protons (a quartet and a triplet), and signals for the methylene protons of the cyclohexene ring. The absence of the linear chain protons from the starting material will be a key indicator.

  • ¹³C NMR: Expect signals for the ketone carbonyl, ester carbonyl, nitrile carbon, and the sp² carbons of the double bond, in addition to the sp³ carbons of the ring and the ethyl group.

  • IR Spectroscopy: Look for characteristic absorption bands for the nitrile (C≡N) around 2220 cm⁻¹, the conjugated ketone (C=O) around 1680 cm⁻¹, and the conjugated ester (C=O) around 1720 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₀H₁₁NO₃, MW: 193.20 g/mol ) should be observed.

Safety and Handling Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, acids, and alcohols, producing flammable hydrogen gas. It is also corrosive. Always handle in an inert atmosphere (glovebox or under nitrogen/argon). Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use only in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The quenching of sodium hydride is extremely hazardous. Perform the procedure slowly, with adequate cooling, and behind a safety shield.

References

  • Glasp. (2018). Dieckmann Condensation Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry Steps. (2024). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Fiveable. (n.d.). Cyclic β-Ketoester Definition. [Link]

  • National Institutes of Health (NIH). (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • RSC Publishing. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. [Link]

  • PubMed Central (PMC). (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ResearchGate. (2018). A High-Yielding Preparation of β-Ketonitriles. [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • ACS Publications. (1990). Synthesis of ketones by cyclization of cyano and acetylenic radicals: use of .delta.-hydroxy nitriles and .delta.- or .epsilon.. [Link]

  • Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Thieme. (n.d.). P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]

  • ACS Publications. (2000). Mastering .beta.-Keto Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • ACS Publications. (2009). Manufacture, Handling, and Uses of Sodium Hydride. [Link]

  • Pearson. (n.d.). Some (but not all) of the following keto esters can be formed by Dieckmann condensations. [Link]

  • ResearchGate. (2008). Cyclic β-keto esters: Synthesis and reactions. [Link]

  • Organic Chemistry Portal. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. [Link]

  • University of Technology Sydney. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. [Link]

  • YouTube. (2023). Master The Dieckmann Condensation in 12 Minutes!. [Link]

Sources

Application Notes and Protocols: Thorpe-Ziegler Reaction of Dinitriles Derived from Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Thorpe-Ziegler reaction, focusing on its application to dinitriles derived from the versatile starting material, Ethyl 6-cyano-2-oxohexanoate. As a powerful tool in organic synthesis, the Thorpe-Ziegler reaction facilitates the intramolecular cyclization of dinitriles to form valuable cyclic β-enaminonitriles, which are precursors to cyclic ketones and other key intermediates in medicinal chemistry and drug development. This document will delve into the reaction mechanism, address the critical issue of chemoselectivity in polyfunctionalized substrates, and provide step-by-step protocols for both the synthesis of the dinitrile precursor and its subsequent cyclization.

Introduction

The Thorpe-Ziegler reaction, an intramolecular variant of the Thorpe reaction, is a base-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of cyclic compounds from α,ω-dinitriles.[1] This transformation is conceptually related to the Dieckmann condensation and is particularly effective for the formation of five- and six-membered rings, as well as larger macrocycles.[2][3] The reaction proceeds through the deprotonation of an α-carbon to a nitrile, followed by an intramolecular nucleophilic attack on the second nitrile group, ultimately yielding a cyclic β-enaminonitrile.[1] Subsequent acidic hydrolysis can then convert the enaminonitrile to the corresponding cyclic ketone.[2]

The utility of the Thorpe-Ziegler reaction extends to the synthesis of complex molecular scaffolds relevant to drug discovery. The resulting cyclic structures can serve as key building blocks for a variety of biologically active molecules. This guide focuses on the application of this reaction to dinitriles derived from this compound, a substrate featuring both a ketone and an ester functionality. The presence of multiple reactive sites necessitates a careful consideration of reaction conditions to achieve the desired chemoselective intramolecular nitrile condensation over potential side reactions, such as the Claisen condensation.

Reaction Mechanism and Chemoselectivity

The mechanism of the Thorpe-Ziegler reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, forming a resonance-stabilized carbanion.[1] This carbanion then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the other nitrile group, leading to the formation of a cyclic imine anion. Subsequent protonation and tautomerization yield the thermodynamically more stable cyclic β-enaminonitrile.[1]

A critical consideration for substrates like those derived from this compound is the presence of other acidic protons and electrophilic centers. The α-protons to the ketone and ester moieties are also susceptible to deprotonation, which could initiate competing intramolecular reactions like the Dieckmann condensation (ester-ester) or an intramolecular aldol-type reaction (ketone-ester).

To favor the Thorpe-Ziegler cyclization, the following strategies are crucial:

  • Choice of Base: The selection of a suitable base is paramount. While classical conditions employ alkali metal alkoxides, modern protocols often utilize stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS).[4] These bases can effectively deprotonate the α-carbon to the nitrile without promoting nucleophilic attack at the ester or ketone carbonyls.

  • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the cyclization. Careful optimization is often required to favor the desired reaction pathway.

  • Substrate Design: The inherent reactivity of the different acidic protons on the substrate will play a significant role. The acidity of the α-protons to the nitrile is a key factor in promoting the Thorpe-Ziegler pathway.

Experimental Protocols

Part 1: Synthesis of the Dinitrile Precursor: this compound

A plausible synthetic route to the starting dinitrile, this compound, involves a multi-step sequence. A general approach could involve the acylation of a suitable nitrile-containing building block with an ester-containing acylating agent. For instance, the reaction of the anion of acetonitrile with an appropriate ester derivative can yield β-ketonitriles.[5]

A representative, though not explicitly verified for this specific target, synthetic approach is outlined below:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 4-bromobutyrate2969-81-5195.051.0 equiv
Sodium Cyanide143-33-949.011.1 equiv
Acetonitrile75-05-841.05As solvent
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.002.2 equiv
Diethyl carbonate105-58-8118.131.5 equiv
Anhydrous Tetrahydrofuran (THF)109-99-972.11As solvent
Hydrochloric Acid (1 M)7647-01-036.46For work-up
Saturated Sodium Bicarbonate Solution144-55-884.01For work-up
Saturated Sodium Chloride Solution (Brine)7647-14-558.44For work-up
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Ethyl Acetate141-78-688.11For extraction
Hexanes110-54-386.18For extraction

Protocol:

  • Synthesis of Ethyl 4-cyanobutyrate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-bromobutyrate (1.0 equiv) in acetonitrile. Add sodium cyanide (1.1 equiv) and heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC. After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation.

  • Formation of the Acetonitrile Anion: In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile (1.0 equiv) dropwise, keeping the temperature below 5 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Acylation to form this compound: To the suspension of the acetonitrile anion, add a solution of the previously synthesized ethyl 4-cyanobutyrate (1.0 equiv) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding ice-cold 1 M HCl until the mixture is acidic (pH ~2-3). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 2: Thorpe-Ziegler Cyclization of this compound

This protocol outlines the intramolecular cyclization of the synthesized dinitrile to form the corresponding cyclic β-enaminonitrile. The use of a non-nucleophilic base is critical to favor the desired reaction pathway.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compoundN/A(as synthesized)1.0 equiv
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.2 equiv
Anhydrous Tetrahydrofuran (THF)109-99-972.11As solvent
Hydrochloric Acid (1 M)7647-01-036.46For work-up
Saturated Sodium Chloride Solution (Brine)7647-14-558.44For work-up
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Ethyl Acetate141-78-688.11For extraction
Hexanes110-54-386.18For extraction

Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equiv) in anhydrous THF.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the sodium hydride suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of ethanol, followed by the slow addition of water. Acidify the mixture to pH 6-7 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Cyclic β-Enaminonitrile: The crude product is often a solid or a viscous oil. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 3: Hydrolysis of the Cyclic β-Enaminonitrile to the Cyclic β-Keto Nitrile

The resulting cyclic β-enaminonitrile can be hydrolyzed under acidic conditions to yield the corresponding cyclic β-keto nitrile.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Cyclic β-EnaminonitrileN/A(as synthesized)1.0 equiv
Hydrochloric Acid (6 M)7647-01-036.46As required
Ethyl Acetate141-78-688.11For extraction
Saturated Sodium Bicarbonate Solution144-55-884.01For work-up
Saturated Sodium Chloride Solution (Brine)7647-14-558.44For work-up
Anhydrous Magnesium Sulfate7487-88-9120.37For drying

Protocol:

  • Hydrolysis: Dissolve the purified cyclic β-enaminonitrile in a suitable solvent (e.g., THF or ethanol) and add 6 M hydrochloric acid. Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude cyclic β-keto nitrile can be purified by column chromatography or recrystallization.

Visualization of the Workflow

Thorpe_Ziegler_Workflow cluster_synthesis Part 1: Dinitrile Synthesis cluster_cyclization Part 2: Thorpe-Ziegler Cyclization cluster_hydrolysis Part 3: Hydrolysis start Ethyl 4-bromobutyrate + Sodium Cyanide step1 Nucleophilic Substitution start->step1 intermediate1 Ethyl 4-cyanobutyrate step1->intermediate1 step2 Acylation with Acetonitrile Anion intermediate1->step2 product1 This compound step2->product1 product1_ref This compound step3 Intramolecular Condensation (NaH, THF, Reflux) product1_ref->step3 product2 Cyclic β-Enaminonitrile step3->product2 product2_ref Cyclic β-Enaminonitrile step4 Acidic Hydrolysis (HCl, Reflux) product2_ref->step4 final_product Cyclic β-Keto Nitrile step4->final_product

Sources

The Art of the Ring: A Senior Application Scientist's Guide to Base-Catalyzed Cyclization of Functionalized Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Cyclic Scaffolds

In the landscape of modern drug discovery and organic synthesis, the construction of cyclic molecular architectures is a cornerstone of innovation. Cyclic scaffolds are prevalent in a vast array of natural products and medicinally active compounds, often imparting crucial conformational rigidity and metabolic stability. Among the myriad of synthetic strategies to forge these vital ring systems, the base-catalyzed cyclization of functionalized ketoesters stands out as a robust and versatile methodology. This application note provides an in-depth exploration of this powerful class of reactions, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their synthetic endeavors.

This guide will delve into the mechanistic nuances of these transformations, from the critical role of enolate generation to the factors governing regioselectivity and reaction efficiency. We will explore a range of specific cyclization reactions, each with its unique applications and considerations. Detailed experimental protocols, troubleshooting guides, and comparative data are provided to ensure that the insights within this document are not merely theoretical but immediately applicable at the bench.

Core Principles: A Mechanistic Overview

The unifying principle behind the base-catalyzed cyclization of functionalized ketoesters is the generation of a nucleophilic enolate which then undergoes an intramolecular reaction with an electrophilic carbonyl group within the same molecule. The success of this transformation hinges on a delicate interplay of factors including the choice of base, solvent, temperature, and the inherent structural features of the ketoester substrate.

A strong base is typically required to deprotonate the α-carbon of the ester, generating a resonance-stabilized enolate ion. This enolate then acts as the intramolecular nucleophile, attacking the electrophilic carbon of the ketone or another ester group. The choice of base is critical; it must be strong enough to generate a sufficient concentration of the enolate without promoting undesirable side reactions such as hydrolysis of the ester functionality.[1][2]

dot digraph "General_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Substrate [label="Functionalized Ketoester"]; Base [label="Base (e.g., NaOEt, NaH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclic Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Enolate [label="Deprotonation"]; Base -> Enolate [style=invis]; Enolate -> Cyclic_Intermediate [label="Intramolecular\nNucleophilic Attack"]; Cyclic_Intermediate -> Product [label="Ring Closure/\nWorkup"]; } Caption: General mechanism of base-catalyzed ketoester cyclization.

Key Cyclization Strategies and Protocols

While the overarching principle remains consistent, several named reactions fall under the umbrella of base-catalyzed ketoester cyclization, each offering distinct advantages for the synthesis of specific ring systems.

The Dieckmann Condensation: Crafting Five- and Six-Membered Rings

The Dieckmann condensation is a cornerstone of this reaction class, providing a reliable route to five- and six-membered cyclic β-keto esters from the corresponding diesters.[1][2][3][4] This intramolecular Claisen condensation is widely employed in the synthesis of natural products and pharmaceutical intermediates.[2]

dot digraph "Dieckmann_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Diester [label="1,6- or 1,7-Diester"]; Base_Addition [label="Addition of Strong Base\n(e.g., NaH in Toluene)"]; Reaction [label="Reflux\n(e.g., 80-110 °C)"]; Workup [label="Aqueous Acidic\nWorkup"]; Purification [label="Purification\n(Distillation or Chromatography)"]; Product [label="Cyclic β-Keto Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Diester -> Base_Addition; Base_Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: A typical workflow for a Dieckmann condensation reaction.

Comparative Analysis of Bases for Dieckmann Condensation:

BaseSolventTemperature (°C)Typical Yield (%)Notes
Sodium Ethoxide (NaOEt)Ethanol/TolueneReflux70-85The classical choice; can lead to transesterification if the ester groups differ from the alkoxide.
Sodium Hydride (NaH)Toluene/THF25 - Reflux80-95A strong, non-nucleophilic base that avoids transesterification. Requires anhydrous conditions.
Potassium tert-Butoxide (KOtBu)tert-Butanol/Toluene25 - Reflux85-98A bulky, strong base that can offer improved yields and cleaner reactions.
Lithium Diisopropylamide (LDA)THF-78 to 2575-90A very strong, non-nucleophilic base useful for kinetically controlled reactions.

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Hydride

Materials:

  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.0 eq) suspended in anhydrous toluene.

  • Slowly add a solution of diethyl adipate (1.0 eq) in anhydrous toluene to the stirred suspension at room temperature.

  • Carefully add a catalytic amount of anhydrous methanol to initiate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-carbethoxycyclopentanone.

The Thorpe-Ziegler Cyclization: Accessing Cyclic Ketones from Dinitriles and Ketoesters

Conceptually related to the Dieckmann condensation, the Thorpe-Ziegler reaction involves the intramolecular cyclization of dinitriles, which can be extended to suitably functionalized ketoesters bearing a nitrile group.[5][6] The initial product is a cyclic enamine which is subsequently hydrolyzed to the corresponding cyclic ketone.[7] This method is particularly valuable for the synthesis of larger ring systems.[5]

Protocol 2: Thorpe-Ziegler Cyclization of a Keto-Nitrile

Materials:

  • Keto-nitrile substrate

  • Sodium amide (NaNH₂) or other strong, non-nucleophilic base

  • Anhydrous liquid ammonia or high-boiling aprotic solvent (e.g., toluene)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Dilute aqueous hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask equipped for low-temperature reaction, dissolve the keto-nitrile substrate in the chosen anhydrous solvent.

  • If using sodium amide in liquid ammonia, cool the flask to -78 °C and add the sodium amide portion-wise.

  • Allow the reaction to stir at the appropriate temperature (reflux for high-boiling solvents) and monitor by TLC.

  • Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine.

  • Hydrolyze the intermediate enamine by stirring the organic layer with dilute aqueous hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude cyclic ketone by column chromatography or recrystallization.

The Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring onto an existing ketone or β-keto ester.[8][9][10] The initial Michael addition of an enolate from a ketoester to an α,β-unsaturated ketone generates a 1,5-dicarbonyl intermediate, which then undergoes a base-catalyzed intramolecular aldol condensation.[10]

dot digraph "Robinson_Annulation_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Ketoester + α,β-Unsaturated Ketone"]; Michael [label="Michael Addition\n(Base-catalyzed)"]; Dicarbonyl [label="1,5-Dicarbonyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldol [label="Intramolecular Aldol Condensation\n(Base-catalyzed)"]; Product [label="Annulated Cyclic Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Michael; Michael -> Dicarbonyl; Dicarbonyl -> Aldol; Aldol -> Product; } Caption: The two-stage pathway of the Robinson annulation.

Protocol 3: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone

Materials:

  • 2-Methylcyclohexanone

  • Methyl vinyl ketone

  • Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)

  • Ethanol

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide or sodium ethoxide.

  • Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and then heat to reflux to promote the aldol condensation. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding octalone.

Application Notes: Troubleshooting and Optimization

Issue: Low or no product yield. Potential Causes & Solutions:

  • Inactive Base: The base may have decomposed. Use freshly opened or properly stored base.

  • Insufficiently Strong Base: The pKa of the α-proton may be too high for the chosen base. Switch to a stronger base (e.g., from NaOEt to NaH or LDA).

  • Presence of Water: Water will quench the base and the enolate. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue: Formation of byproducts. Potential Causes & Solutions:

  • Intermolecular Reactions: If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Perform the reaction under high-dilution conditions.

  • Hydrolysis of Ester: The presence of water or hydroxide can lead to saponification. Use a non-nucleophilic base like NaH and ensure anhydrous conditions.

  • Transesterification: If using an alkoxide base, ensure it matches the ester's alcohol portion to avoid a mixture of products.

Issue: Reaction does not go to completion. Potential Causes & Solutions:

  • Equilibrium: Some cyclizations are reversible. The final deprotonation of the product β-keto ester is often the driving force. Ensure at least one equivalent of base is used.

  • Steric Hindrance: Highly substituted ketoesters may cyclize slowly or not at all. Consider using a less hindered substrate or more forcing reaction conditions (higher temperature, longer reaction time).

Conclusion

The base-catalyzed cyclization of functionalized ketoesters represents a powerful and adaptable tool in the synthetic chemist's arsenal. Through a fundamental understanding of the underlying mechanisms and careful consideration of reaction parameters, researchers can effectively construct a wide variety of valuable cyclic structures. The protocols and troubleshooting guidance provided herein are intended to serve as a practical resource for the successful implementation of these important transformations in the laboratory.

References

  • Dieckmann Condensation. Grokipedia. [Link]

  • Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • 23.12 The Robinson Annulation Reaction. Organic Chemistry: A Tenth Edition. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Thorpe reaction. Grokipedia. [Link]

  • Robinson Annulation. J&K Scientific LLC. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. [Link]

  • Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. National Institutes of Health. [Link]

  • Thorpe reaction. Wikipedia. [Link]

Sources

Application Note: Synthesis of Functionalized Pyrazoles via Condensation of Ethyl 6-cyano-2-oxohexanoate with Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of highly functionalized pyrazole derivatives through the cyclocondensation reaction of Ethyl 6-cyano-2-oxohexanoate with various hydrazines. Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutics.[1][2] This reaction, a variant of the Knorr pyrazole synthesis, offers a robust and versatile route to novel pyrazoles bearing cyanoalkyl and carboxylate functionalities, which are valuable handles for further chemical elaboration in drug discovery programs.[3] We present the core chemical principles, detailed step-by-step protocols for reactions with both hydrazine hydrate and phenylhydrazine, characterization data, and a discussion of the reaction's mechanistic underpinnings and applications.

Scientific Principles and Mechanistic Overview

The formation of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine is a classic and powerful transformation in heterocyclic chemistry, widely known as the Knorr pyrazole synthesis.[3][4][5] The substrate, this compound, is a β-ketoester, making it an ideal precursor for this reaction. The overall transformation involves the reaction of the two carbonyl groups (the ketone at C2 and the ester) with the two nucleophilic nitrogen atoms of the hydrazine molecule to form the stable, five-membered aromatic pyrazole ring.[6][7]

Reaction Mechanism:

The reaction proceeds through a well-established pathway:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl (C2) of the this compound. This step is often catalyzed by a small amount of acid, which activates the carbonyl group towards attack.[3][5]

  • Hydrazone Formation: The resulting tetrahedral intermediate rapidly dehydrates to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the sterically accessible ester carbonyl.

  • Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of ethanol and subsequently tautomerizes to yield the final, thermodynamically stable aromatic pyrazole ring.[6]

When an unsymmetrical hydrazine (like phenylhydrazine) is used, a mixture of two regioisomers is possible. The regiochemical outcome is often influenced by the relative reactivity of the ketone versus the ester and the steric environment of the reactants.[8]

G sub This compound + Hydrazine (R-NHNH₂) step1 Nucleophilic Attack on Ketone sub->step1 Acid Catalyst (e.g., AcOH) hydrazone Hydrazone Intermediate step1->hydrazone step2 Intramolecular Cyclization hydrazone->step2 cyclic_int Cyclic Intermediate step2->cyclic_int step3 Elimination & Tautomerization cyclic_int->step3 - EtOH, - H₂O prod Functionalized Pyrazole Product step3->prod G start Start setup 1. Dissolve β-Ketoester in Solvent start->setup add 2. Add Hydrazine (1.0 equiv) setup->add react 3. Heat to Reflux (Monitor by TLC) add->react workup 4. Cool & Concentrate (Rotovap) react->workup isolate 5. Precipitate/Extract Product workup->isolate purify 6. Purify (Recrystallization or Chromatography) isolate->purify end End purify->end

Sources

Application Notes & Protocols: Strategic Synthesis of Polyfunctionalized Alkenes via Knoevenagel Condensation with Ethyl 6-cyano-2-oxohexanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knoevenagel condensation is a foundational carbon-carbon bond-forming reaction in organic synthesis, prized for its efficiency in generating α,β-unsaturated compounds from active methylene precursors and carbonyls.[1] This guide provides an in-depth exploration of the Knoevenagel condensation specifically tailored for Ethyl 6-cyano-2-oxohexanoate derivatives. These substrates are of significant interest in medicinal chemistry and materials science, as they possess a unique combination of a β-keto ester moiety for condensation and a distal nitrile group, offering a scaffold for the synthesis of complex, polyfunctional molecules and heterocyclic systems. We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, offer troubleshooting insights, and discuss the synthetic versatility of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for advanced molecular design.

Mechanistic Insights: The "Why" Behind the Reaction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a water molecule is eliminated.[2] The success of the reaction hinges on the acidity of the α-protons on the methylene group, which are positioned between two electron-withdrawing groups (in this case, a ketone and an ester).

Causality of Key Steps:

  • Enolate Formation: The reaction is initiated by a weak base (e.g., a secondary amine like piperidine or an ammonium salt) that is basic enough to deprotonate the α-carbon of the β-keto ester but not the α-carbon of the aldehyde partner.[2][3] This selectivity is crucial to prevent the self-condensation (aldol reaction) of the aldehyde.[4] The resulting enolate is resonance-stabilized by both the ketone and ester carbonyl groups, making its formation favorable.

  • Nucleophilic Attack: The stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.[5]

  • Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy intermediate (the aldol adduct). This intermediate readily undergoes dehydration (elimination of water) under the reaction conditions, driven by the formation of a highly stable, conjugated π-system. This final step gives the α,β-unsaturated product.[6]

The distal cyano group on the hexanoate chain is generally non-reactive under these mild basic conditions and serves as a valuable functional handle for subsequent transformations.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketoester This compound (Active Methylene Compound) Enolate Resonance-Stabilized Enolate Ketoester->Enolate Deprotonation Aldehyde Aldehyde (R-CHO) Alkoxide Tetrahedral Alkoxide Intermediate Catalyst Base Catalyst (e.g., Piperidine) Enolate->Alkoxide Nucleophilic Attack Aldol β-Hydroxy Adduct Alkoxide->Aldol Protonation Product α,β-Unsaturated Product Aldol->Product Dehydration (-H₂O) Water H₂O

Caption: Figure 1: Knoevenagel Condensation Mechanism

Application Protocol: Synthesis of Ethyl 2-(benzylidene)-6-cyano-3-oxohexanoate

This protocol details a robust method for the condensation of this compound with benzaldehyde, a representative aromatic aldehyde. The use of a Dean-Stark apparatus is a field-proven technique to drive the reaction to completion by removing the water byproduct.[4]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound183.201.83 g10.01.0
Benzaldehyde106.121.17 g (1.12 mL)11.01.1
Piperidine85.1585 mg (98 µL)1.00.1
Toluene-50 mL--
Saturated NaHCO₃ (aq)-25 mL--
Brine-25 mL--
Anhydrous MgSO₄-~2 g--
Silica Gel (for chromatography)-As needed--
Hexane/Ethyl Acetate-As needed--
Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup (Flask, Condenser, Dean-Stark) charge 2. Charge Reagents (Ketoester, Aldehyde, Toluene) setup->charge Assemble catalyst 3. Add Catalyst (Piperidine) charge->catalyst Under stirring reflux 4. Heat to Reflux (Monitor H₂O collection) catalyst->reflux Heat monitor 5. Monitor by TLC reflux->monitor Periodically sample monitor->reflux Continue if incomplete workup 6. Aqueous Workup (Quench, Wash, Dry) monitor->workup Upon completion purify 7. Purify Product (Column Chromatography) workup->purify Crude product analyze 8. Characterize (NMR, IR, MS) purify->analyze Pure product

Caption: Figure 2: Experimental Workflow

Step-by-Step Methodology
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add this compound (1.83 g, 10.0 mmol), benzaldehyde (1.12 mL, 11.0 mmol), and toluene (50 mL). Stir the mixture to ensure homogeneity. Expert Insight: Using a slight excess (1.1 eq) of the aldehyde helps to ensure the complete consumption of the more valuable keto ester, simplifying purification.[4]

  • Catalyst Addition: Add piperidine (98 µL, 1.0 mmol) to the reaction mixture using a micropipette.

  • Reflux: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is observed collecting (typically 4-8 hours).

  • Reaction Monitoring: Periodically check the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the this compound spot indicates the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (1 x 25 mL) to remove any acidic impurities.

    • Wash with brine (1 x 25 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure ethyl 2-(benzylidene)-6-cyano-3-oxohexanoate.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7][8]

Troubleshooting & Optimization

A self-validating protocol anticipates potential issues. This section provides solutions to common challenges encountered during the Knoevenagel condensation.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive or insufficient catalyst. 2. Presence of water in reagents/solvents. 3. Reaction temperature is too low.1. Use fresh piperidine or screen other weak bases like pyrrolidine or ammonium acetate.[4] 2. Ensure anhydrous solvents are used. The Dean-Stark trap should mitigate this, but starting dry is crucial. 3. Ensure a steady reflux is maintained to facilitate dehydration.
Formation of Michael Adduct 1. Catalyst is too basic or concentration is too high. 2. Prolonged reaction time after completion.1. Reduce the amount of catalyst or switch to a milder catalyst (e.g., ammonium acetate).[4] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Aldehyde Self-Condensation 1. Catalyst is too strong (e.g., hydroxides, alkoxides).1. Strictly use weak base catalysts like secondary amines or their salts, which are not basic enough to deprotonate the aldehyde.[2]
Product Decarboxylation 1. Harsh acidic or basic workup conditions combined with heat.1. Maintain a neutral or mildly basic pH during the workup. Avoid strong acids.[4]

Synthetic Utility and Further Applications

The product, ethyl 2-(benzylidene)-6-cyano-3-oxohexanoate, is a highly versatile synthetic intermediate. The conjugated system is primed for Michael additions, while the nitrile and ester functionalities can be hydrolyzed, reduced, or used in cyclization reactions. This scaffold is an excellent starting point for synthesizing complex nitrogen- and oxygen-containing heterocycles, which are privileged structures in drug discovery.[9][10]

References

  • Cope, A. C. (1937). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Journal of the American Chemical Society. Available at: [Link]

  • O'Malley, S. J., & Li, K. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available at: [Link]

  • Organic Chemistry. (2023). Knoevenagel condensation. YouTube. Available at: [Link]

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available at: [Link]

  • Fisyuk, A. S., & Vorontsov, E. V. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. Available at: [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. Available at: [Link]

  • Zanin, L. G., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: An Organocatalyst for Biginelli Reaction and a Building Block for Knoevenagel Condensation with Larvicidal Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • Mondal, E., & Asish, B. (2014). Microwave assisted solvent free Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate. International Journal of ChemTech Research. Available at: [Link]

  • J. Chem. Soc. D. (1969). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Available at: [Link]

  • Sci-Hub. Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Available at: [Link]

  • Hadda, T. B., et al. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

  • ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

Sources

The Versatile Virtuoso: Ethyl 6-cyano-2-oxohexanoate as a Strategic Building Block for High-Value Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of pharmaceutical synthesis, the selection of a starting material can dictate the efficiency, elegance, and ultimate success of a drug development campaign. Ethyl 6-cyano-2-oxohexanoate, a bifunctional building block, has emerged as a molecule of significant strategic importance. Its unique architecture, featuring a β-ketoester and a terminal nitrile group, offers a powerful handle for the construction of complex molecular frameworks, particularly the nitrogen-containing heterocycles that form the core of countless therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, complete with detailed protocols and mechanistic insights.

Core Strengths and Strategic Applications

This compound is a prime candidate for the synthesis of a variety of pharmaceutical intermediates due to the orthogonal reactivity of its functional groups. The β-ketoester moiety is a classic precursor for the formation of six-membered rings through condensation reactions, while the nitrile group can participate in cyclizations, be hydrolyzed to a carboxylic acid, or be reduced to an amine. This dual functionality allows for the convergent and diversity-oriented synthesis of drug-like molecules.

The primary applications of this versatile building block lie in the synthesis of:

  • Substituted Pyridines and Dihydropyridines: These scaffolds are prevalent in a wide range of pharmaceuticals, most notably as calcium channel blockers used in the treatment of hypertension.[1][2][3]

  • Pyridones: These heterocycles are key components of various biologically active compounds, including antiviral and anticancer agents.[4][5][6][7]

  • Statin Side-Chain Precursors: The structural motif of a cyanohydrin derived from a ketoester is a key feature in the synthesis of cholesterol-lowering drugs like atorvastatin.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound in accessing diverse heterocyclic cores.

Caption: Synthetic utility of this compound.

Application in the Synthesis of Dihydropyridine Scaffolds

The Hantzsch dihydropyridine synthesis is a cornerstone of medicinal chemistry for the preparation of calcium channel blockers.[1][2] While the classic Hantzsch reaction utilizes a β-ketoester, an aldehyde, and ammonia, this compound offers a unique opportunity to introduce a cyanoalkyl side chain, a common feature in more complex drug molecules.

Experimental Protocol: Modified Hantzsch Synthesis

This protocol describes a general procedure for the synthesis of a dihydropyridine intermediate incorporating the cyanobutyl moiety from this compound.

Workflow Diagram:

Hantzsch_Workflow start Start reactants Combine this compound, Aldehyde, and Ammonium Acetate in Ethanol start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Precipitate product by adding water cool->precipitate filter Filter and wash the solid product precipitate->filter dry Dry the product under vacuum filter->dry end End dry->end

Caption: Workflow for a modified Hantzsch synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), a desired aromatic or aliphatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in absolute ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Slowly add water to the stirred solution to precipitate the dihydropyridine product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol/water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Data Summary Table:

Reactant Ratios (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
1:1:1.2EthanolReflux4-860-85

Application in the Synthesis of Substituted Pyridones

The Guareschi-Thorpe condensation provides an efficient route to 2-pyridone derivatives.[8][9][10] this compound can react with a compound containing an active methylene group (e.g., cyanoacetamide) in the presence of a base to yield a highly functionalized pyridone.

Experimental Protocol: Guareschi-Thorpe Condensation

This protocol outlines the synthesis of a substituted 3-cyano-2-pyridone intermediate.

Step-by-Step Methodology:

  • Base Preparation: In a suitable solvent such as ethanol, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to cooled absolute ethanol under an inert atmosphere.

  • Reactant Addition: To the sodium ethoxide solution, add cyanoacetamide (1 equivalent) and stir until dissolved. Then, add this compound (1 equivalent) dropwise at room temperature.

  • Reaction and Workup: Stir the reaction mixture at room temperature for 12-24 hours. After completion, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the pyridone product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallization from an appropriate solvent will yield the purified product.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium ethoxide is required to deprotonate the active methylene group of cyanoacetamide, initiating the condensation cascade.

  • Solvent: Anhydrous ethanol is used as it is the solvent for the base and the reaction, and its conjugate base is the catalyst.

  • Temperature: The reaction is typically run at room temperature to control the rate of reaction and minimize side product formation.

Intramolecular Cyclization Strategies: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler cyclization is a powerful method for the formation of cyclic ketones from dinitriles.[11][12][13][14] While this compound is not a dinitrile itself, it can be readily converted into one. For instance, a Knoevenagel condensation of the ketone with malononitrile would yield a dinitrile precursor suitable for intramolecular cyclization. This approach opens up possibilities for the synthesis of carbo- and heterocyclic ring systems that are otherwise difficult to access.

Conceptual Workflow:

Thorpe_Ziegler_Concept start This compound knoevenagel Knoevenagel Condensation with Malononitrile start->knoevenagel dinitrile Dinitrile Precursor knoevenagel->dinitrile cyclization Thorpe-Ziegler Cyclization dinitrile->cyclization enamine Cyclic Enamine cyclization->enamine hydrolysis Acidic Hydrolysis enamine->hydrolysis ketone Functionalized Cyclic Ketone hydrolysis->ketone

Caption: Conceptual pathway to cyclic ketones.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the efficient construction of diverse and complex molecular architectures, particularly nitrogen-containing heterocycles. The application notes and protocols provided herein serve as a guide for synthetic and medicinal chemists to unlock the full potential of this strategic starting material in their drug discovery and development endeavors. The ability to readily access important pharmacophores such as dihydropyridines and pyridones underscores the strategic advantage of incorporating this compound into the synthetic chemist's toolbox.

References

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 6981-7006. [Link]

  • Scribd. (n.d.). Synthesis of 1, 4 - Dihyropyridine Derivatives. Retrieved from [Link]

  • Nalage, S. V., et al. (2010). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. Letters in Organic Chemistry, 7(5), 406-408. [Link]

  • Organic Letters. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. 24(33), 6133-6136. [Link]

  • ResearchGate. (n.d.). 6-hydroxy-4-methyl-3-cyano-2-pyridones from ethyl 3-oxo-2-(substituted phenylazo)butanoates. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation. Retrieved from [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 6-cyano-2-oxohexanoate Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the intramolecular cyclization of Ethyl 6-cyano-2-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Dieckmann condensation, enabling you to troubleshoot common issues and optimize your reaction for higher yield and purity.

Overview of the Reaction: A Specialized Dieckmann Condensation

The cyclization of this compound is an intramolecular Claisen condensation, more specifically a Dieckmann condensation.[1][2] This reaction is a powerful tool for creating five- and six-membered rings, which are common structural motifs in natural products and pharmaceuticals.[1][3] In this specific case, the substrate is a 1,6-diester equivalent (with one ester and one nitrile), designed to form a five-membered ring.

The reaction proceeds via a base-catalyzed mechanism where an enolate is formed at the α-position to one of the carbonyl groups (or in this case, the ester), which then attacks the other electrophilic carbonyl (the nitrile).[4][5] The presence of the nitrile group introduces unique considerations compared to a standard diester cyclization.

Core Reaction Mechanism

The accepted mechanism involves several key steps, driven to completion by the formation of a highly stabilized enolate product.[4][6]

Dieckmann_Mechanism Dieckmann Condensation Pathway Substrate This compound Enolate Enolate Intermediate Substrate->Enolate + Base (-BH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Cyclized Cyclized β-Keto Nitrile Tetrahedral->Cyclized - EtO⁻ Final_Enolate Deprotonated Product (Thermodynamic Sink) Cyclized->Final_Enolate + Base (-BH) (Drives Reaction) Final_Product Final Product (after acidic workup) Final_Enolate->Final_Product + H₃O⁺ (Workup)

Caption: Mechanism of the Dieckmann Condensation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the cyclization.

Q1: Why is my reaction yield consistently low or non-existent?

A: Low yield is the most frequent issue. The primary culprits are often related to the base or the reaction conditions. This could be due to an inactive base (degraded by moisture), using less than a full stoichiometric equivalent of base, or the presence of water in the solvent, which quenches the base.[7][8]

Q2: I see multiple spots on my TLC plate. What are these side products?

A: The most common side products include unreacted starting material, hydrolyzed starting material (the ester cleaving to a carboxylic acid), and potentially products from intermolecular condensation (dimerization), especially if reaction concentrations are too high.[1][8]

Q3: The reaction seems to start but then stalls. Why?

A: Reaction stalling can occur if there's an insufficient amount of base. The Dieckmann condensation is an equilibrium reaction.[7] A full equivalent of a strong base is required to deprotonate the final β-keto nitrile product, which is more acidic than the starting material. This final deprotonation step is irreversible and drives the entire reaction to completion.[4][6][8]

Q4: Is there an alternative to the Dieckmann condensation for this molecule?

A: Yes, a related reaction is the Thorpe-Ziegler reaction, which is the intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis.[9][10] Given that your starting material contains a nitrile, this pathway could be considered if the Dieckmann approach proves unsuccessful, though it would require modification of the starting material to a dinitrile.

In-Depth Troubleshooting Guides

Guide 1: Addressing Low or No Product Yield

Low yields can be frustrating, but a systematic approach can often identify the root cause.

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield Start Low or No Yield Observed Check_Base Check_Base Start->Check_Base Check_Conditions Problem: Reaction Conditions - Is the solvent truly anhydrous? - Is the temperature appropriate? - Are you working under inert atmosphere? Start->Check_Conditions Check_SM Problem: Starting Material Purity - Is the starting material pure? - Any acidic impurities? Start->Check_SM Sol_Base Solution: - Use fresh NaH (washed with hexanes) or freshly prepared NaOEt. - Use 1.1-1.2 equivalents of base. - Consider a stronger base like KHMDS or LHMDS. Check_Base->Sol_Base Sol_Conditions Solution: - Flame-dry glassware. - Use freshly distilled, anhydrous solvent. - Maintain an Argon or Nitrogen atmosphere. - Optimize temperature (start at RT, then reflux if needed). Check_Conditions->Sol_Conditions Sol_SM Solution: - Purify starting material via chromatography or distillation. - Ensure it is free from acidic contaminants that would quench the base. Check_SM->Sol_SM

Sources

Technical Support Center: Troubleshooting Low Conversion in Dieckmann Condensation of Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the intramolecular cyclization of diesters to form β-keto esters. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and achieve high conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Reaction Parameters - Base and Solvent Selection

Question 1: My Dieckmann condensation is showing low to no conversion. What are the most likely causes related to my choice of base?

Answer: Low or no conversion in a Dieckmann condensation is frequently traced back to the base. The primary function of the base is to deprotonate the α-carbon of one of the ester groups to form a nucleophilic enolate.[1][2] If this initial step is inefficient, the entire reaction will stall. Here are the common culprits:

  • Insufficient Base Strength: The base must be strong enough to deprotonate the α-hydrogen of the ester (pKa ≈ 25). Standard alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are generally sufficient.[3][4] However, for less acidic substrates, a stronger, non-nucleophilic base like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) may be required.[4][5]

  • Base Degradation: Many strong bases, particularly NaH and organolithium reagents like LDA, are highly sensitive to moisture and air.[5] Improper storage or handling can lead to decomposition, rendering the base inactive. Always use a freshly opened bottle or a properly stored and tested base. For NaH, it is often supplied as a dispersion in mineral oil, which should be washed away with a dry, inert solvent (e.g., hexanes) before use.[6]

  • Insufficient Stoichiometry: The Dieckmann condensation is an equilibrium reaction. The final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester (pKa ≈ 11), which is significantly more acidic than the starting ester.[7][8] This step drives the reaction to completion. Therefore, a full stoichiometric equivalent of the base is required to shift the equilibrium towards the product.[6][9] Using catalytic amounts of base will result in low conversion.

Question 2: How does the choice of solvent impact the reaction, and what should I consider when selecting one?

Answer: The solvent plays a critical role in dissolving the substrate and base, and it influences the reactivity of the enolate intermediate.[6] The choice of solvent can dramatically affect reaction rates and yields.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are excellent at solvating cations, leaving the anionic base more "naked" and reactive. They also stabilize the enolate intermediate, which can accelerate the reaction.[4][6]

  • Non-Polar Solvents (e.g., Toluene, Benzene): These are also commonly used and can be advantageous for minimizing certain side reactions.[6] A key benefit of using a higher-boiling non-polar solvent like toluene is the ability to remove the alcohol byproduct (formed when using an alkoxide base) via azeotropic distillation, which helps drive the reaction equilibrium forward.[6]

  • Protic Solvents (e.g., Ethanol): Protic solvents are generally only used when the corresponding alkoxide is employed as the base (e.g., sodium ethoxide in ethanol).[4][10] This is to prevent transesterification, a common side reaction.[6] Using a protic solvent with a base like NaH is not feasible as the solvent will quench the base.

Below is a summary of common bases and their compatible solvents.

BaseCommon SolventsKey Considerations
Sodium Ethoxide (NaOEt)Ethanol, TolueneMatch with ethyl esters to avoid transesterification.[6][11]
Potassium tert-Butoxide (KOtBu)THF, Toluene, tert-ButanolA strong, sterically hindered base that can minimize side reactions.[3][4]
Sodium Hydride (NaH)THF, Toluene, DMFA strong, non-nucleophilic base. Requires strictly anhydrous conditions.[5][12]
LDA, LHMDSTHF, Diethyl EtherVery strong, non-nucleophilic bases. Ideal for kinetic control and regioselectivity.[4]
Section 2: Common Side Reactions and How to Mitigate Them

Question 3: I am observing significant side product formation. What are the most common side reactions in a Dieckmann condensation?

Answer: Besides low conversion, the formation of side products can significantly reduce the yield of the desired cyclic β-keto ester. The most prevalent side reactions are:

  • Intermolecular Claisen Condensation: If the intramolecular reaction is slow (e.g., due to steric hindrance or the formation of a strained ring), an intermolecular reaction between two diester molecules can occur, leading to oligomeric or polymeric byproducts.[5] To mitigate this, employing high-dilution conditions can favor the intramolecular pathway.

  • Transesterification: This occurs when the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester).[5] This leads to a mixture of ester products. The solution is to either match the alkoxide to the ester (e.g., NaOEt for ethyl esters) or use a non-alkoxide base like NaH, LDA, or LHMDS.[5][6]

  • Hydrolysis: The presence of water in the reaction mixture will quench the strong base and can also lead to the hydrolysis of the ester starting material or the β-keto ester product, especially during workup.[6] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

The following diagram illustrates the desired Dieckmann pathway versus the competing intermolecular side reaction.

G cluster_0 Desired Intramolecular Pathway cluster_1 Competing Intermolecular Pathway Diester Diester Substrate Enolate Intramolecular Enolate Attack Diester->Enolate Base (e.g., NaH) High Dilution Product Cyclic β-Keto Ester Enolate->Product Diester2 Diester Substrate Intermolecular Intermolecular Enolate Attack Diester2->Intermolecular High Concentration Polymer Oligomeric/Polymeric Byproducts Intermolecular->Polymer

Caption: Desired vs. Competing Reaction Pathways.

Question 4: My starting material is an unsymmetrical diester. How can I control the regioselectivity of the cyclization?

Answer: With an unsymmetrical diester, two different enolates can potentially form, leading to a mixture of products. Controlling regioselectivity depends on several factors:

  • Steric Hindrance: The base will preferentially deprotonate the less sterically hindered α-carbon.[11]

  • Acidity of α-Hydrogens: If one α-position is more acidic (e.g., adjacent to another electron-withdrawing group), it will be deprotonated more readily.

  • Choice of Base and Temperature: Using a sterically hindered, strong base like LDA at low temperatures (e.g., -78 °C) often allows for kinetic control, favoring the formation of the less thermodynamically stable enolate by deprotonating the most accessible proton.[4] Conversely, using a smaller base like NaH or NaOEt at higher temperatures tends to favor the formation of the more thermodynamically stable enolate.

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for Dieckmann Condensation using Sodium Hydride in Toluene

This protocol provides a general workflow for the cyclization of a diester using NaH, a common and effective non-nucleophilic base.

  • Preparation: Under an inert atmosphere (Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Washing NaH: Wash the NaH with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexanes each time.

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry of NaH.

  • Substrate Addition: Dissolve the diester (1.0 equivalent) in anhydrous toluene and add it to the addition funnel. Add the diester solution dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-20 hours.[12]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.[12]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).[12]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.[12][13]

The following diagram outlines a general troubleshooting workflow for low conversion issues.

G Start Low Conversion Observed CheckBase Problem with Base? Start->CheckBase CheckConditions Problem with Conditions? CheckBase->CheckConditions No BaseStrength Is base strong enough? (pKa > 25) CheckBase->BaseStrength Yes CheckSubstrate Substrate Issue? CheckConditions->CheckSubstrate No Anhydrous Are conditions anhydrous? CheckConditions->Anhydrous Yes StericHindrance Is substrate sterically hindered? CheckSubstrate->StericHindrance Yes BaseActivity Is base active? (Anhydrous handling) BaseStrength->BaseActivity Yes IncreaseStrength Use stronger base (NaH, LDA) BaseStrength->IncreaseStrength No BaseStoich Is base stoichiometric? (>= 1 equivalent) BaseActivity->BaseStoich Yes UseFreshBase Use fresh/properly stored base BaseActivity->UseFreshBase No UseStoichBase Use >= 1 eq. of base BaseStoich->UseStoichBase No IncreaseStrength->Start UseFreshBase->Start UseStoichBase->Start TempTime Is Temp/Time sufficient? Anhydrous->TempTime Yes DrySolvents Dry solvents/reagents Anhydrous->DrySolvents No Concentration Is concentration appropriate? TempTime->Concentration Yes IncreaseTempTime Increase temp/time Monitor by TLC/GC TempTime->IncreaseTempTime No HighDilution Use high dilution to favor intramolecular reaction Concentration->HighDilution No (Intermolecular side products) DrySolvents->Start IncreaseTempTime->Start HighDilution->Start RingStrain Is ring size unfavorable? (not 5- or 6-membered) StericHindrance->RingStrain ConsiderAlternative Consider alternative synthetic route RingStrain->ConsiderAlternative Yes

Caption: Troubleshooting Workflow for Low Conversion.

References

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Master Organic Chemistry. [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Dieckmann condensation - Grokipedia. Grokipedia. [Link]

  • Dieckmann Condensation | NROChemistry. NROChemistry. [Link]

  • Dieckmann condensation - Wikipedia. Wikipedia. [Link]

  • Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. Chemistry Notes. [Link]

  • Difference Between Claisen and Dieckmann Condensation. (2020). Compare the Difference Between Similar Terms. [Link]

  • How is the Dieckmann reaction different from the Claisen reaction... | Study Prep in Pearson+. Pearson+. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Diesters Compound Intramolecular Condensation and Its Applications - IJRASET. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization - JoVE. Journal of Visualized Experiments. [Link]

  • Claisen condensation - Wikipedia. Wikipedia. [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Intramolecular Reactions of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the intramolecular reactions of Ethyl 6-cyano-2-oxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its base-catalyzed cyclization.

The intramolecular cyclization of this compound is a powerful method for synthesizing valuable cyclic keto-nitrile intermediates. However, the success of this reaction is highly dependent on the choice of base and reaction conditions. This guide will provide you with the expertise to make informed decisions and achieve your desired reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the intramolecular cyclization of this compound.

Issue 1: Low or No Yield of the Desired Cyclized Product

  • Question: I am not getting a good yield of my cyclized product. What are the likely causes and how can I improve it?

  • Answer: A low yield in the cyclization of this compound can stem from several factors, primarily related to the choice and handling of the base, as well as the reaction conditions.

    • Insufficient Base Strength: The reaction is initiated by the deprotonation of the carbon alpha to the nitrile group. If the base is not strong enough to achieve a sufficient concentration of the enolate at equilibrium, the reaction will not proceed efficiently. For this substrate, a relatively strong base is required.

    • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or a temperature that is too low. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Degradation of Starting Material or Product: The starting material or the cyclized product may be unstable under the reaction conditions. Prolonged exposure to strong bases can lead to decomposition.

    • Moisture in the Reaction: The presence of water or other protic impurities can quench the enolate, effectively inhibiting the reaction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products

  • Question: My reaction is producing a mixture of products. How can I improve the selectivity?

  • Answer: The formation of multiple products is a common challenge and is often related to the regioselectivity of the cyclization and potential side reactions. This compound has two electrophilic centers: the ketone and the ester. The nitrile-stabilized carbanion can potentially attack either.

    • Thorpe-Ziegler vs. Dieckmann Condensation: The desired reaction is typically a Thorpe-Ziegler type cyclization, where the carbanion attacks the ketone, leading to a six-membered ring. However, a competing Dieckmann-like condensation, with attack at the ester, can also occur, though it is generally less favored for keto-nitriles. The choice of base can influence this selectivity. Non-nucleophilic bases are often preferred to minimize side reactions with the ester.

    • Intermolecular Reactions: If the reaction concentration is too high, intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.[1][2]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the cyclized product. What are some best practices?

  • Answer: The workup and purification procedure is critical for obtaining a pure product.

    • Aqueous Workup: The reaction is typically quenched with a mild acid to neutralize the base. It is important to perform this step carefully, as the product may be sensitive to strong acids.

    • Extraction: The product is then extracted into an organic solvent. The choice of solvent will depend on the polarity of the product.

    • Chromatography: Column chromatography is often necessary to separate the desired product from unreacted starting material and byproducts. A careful selection of the stationary and mobile phases is key to achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary intramolecular reaction of this compound?

The primary intramolecular reaction is a base-catalyzed cyclization known as the Thorpe-Ziegler reaction.[3][4][5] This reaction involves the deprotonation of the carbon atom alpha to the nitrile group, followed by the nucleophilic attack of the resulting carbanion on the ketone carbonyl. The initial product is a cyclic β-enaminonitrile, which upon acidic workup, hydrolyzes to the corresponding α-cyano ketone.[1][3]

Q2: How does the choice of base affect the reaction?

The choice of base is the most critical parameter in this reaction. Different bases can lead to significant variations in yield, reaction rate, and byproduct formation.

Base Type Advantages Disadvantages
Sodium Ethoxide (NaOEt) AlkoxideInexpensive, readily available.Can act as a nucleophile, leading to transesterification.
Potassium tert-Butoxide (t-BuOK) AlkoxideStronger, bulkier base, less nucleophilic than NaOEt.[1]Can promote elimination reactions in some substrates.
Sodium Hydride (NaH) Non-nucleophilicStrong, non-nucleophilic, minimizes side reactions with the ester.[1][2]Heterogeneous reaction, can be difficult to control.
Lithium diisopropylamide (LDA) Non-nucleophilic amideVery strong, non-nucleophilic, provides rapid and clean deprotonation.Requires low temperatures for preparation and use.
Lithium Hexamethyldisilazide (LHMDS) Non-nucleophilic amideStrong, non-nucleophilic, commercially available.[2]More expensive than alkoxides or NaH.

Q3: What is the mechanism of the Thorpe-Ziegler reaction for this substrate?

The mechanism proceeds through the following steps:

  • Deprotonation: A strong base removes the acidic proton from the carbon atom adjacent to the nitrile group (C-5), forming a resonance-stabilized carbanion (enolate).[1]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the ketone at C-2 in an intramolecular fashion.

  • Cyclization: This attack forms a six-membered ring and a new carbon-carbon bond, resulting in a cyclic intermediate.

  • Protonation and Tautomerization: During workup, the intermediate is protonated, and subsequent tautomerization and hydrolysis of the imine lead to the final α-cyano ketone product.[1]

Q4: What are the ideal reaction conditions (solvent, temperature)?

  • Solvent: Aprotic polar solvents such as tetrahydrofuran (THF) or diethyl ether are generally preferred as they can solvate the cation of the base without interfering with the reaction.[1][2]

  • Temperature: The optimal temperature depends on the base used. For strong, non-nucleophilic bases like LDA, the reaction is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions. For alkoxide bases, the reaction may be run at room temperature or with gentle heating.

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Cyclization of this compound using Sodium Hydride

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add sodium hydride to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Reaction Mechanism of Thorpe-Ziegler Cyclization

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Workup A This compound C Nitrile-stabilized Carbanion A->C + B- B Base (B-) D Cyclic Intermediate C->D Cyclization E Final Product (α-cyano ketone) D->E + H+ / H2O

Caption: Mechanism of the Thorpe-Ziegler cyclization.

Diagram 2: Experimental Workflow

workflow start Start prep Prepare Anhydrous Reaction Setup start->prep add_base Add Base to Anhydrous Solvent prep->add_base add_substrate Add this compound Solution add_base->add_substrate react Stir at Appropriate Temperature add_substrate->react monitor Monitor Reaction by TLC/LC-MS react->monitor quench Quench Reaction with Saturated NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the cyclization reaction.

References

  • Chem-Station Int. Ed. (2014-03-02). Thorpe-Ziegler Reaction. Available at: [Link]

  • Grokipedia. Thorpe reaction. Available at: [Link]

  • Wikipedia. Thorpe reaction. Available at: [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]

  • Semantic Scholar. Thorpe-Ziegler reaction. Available at: [Link]

  • chemeurope.com. Thorpe reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020-09-24). Thorpe reaction. Available at: [Link]

  • NPTEL Archive. 1.2.2.2 The Thorpe-Ziegler Reaction. Available at: [Link]

  • ResearchGate. Synthesis of cyclization precursor 6. Available at: [Link]

  • MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available at: [Link]

  • ResearchGate. Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. Available at: [Link]

  • PMC - NIH. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]

  • ResearchGate. Synthesis and Intramolecular Cyclization of a 2,3-seco-Oleanane Triterpenoid with an Ethylketone Fragment. Available at: [Link]

Sources

"preventing polymerization during the synthesis of Ethyl 6-cyano-2-oxohexanoate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 6-cyano-2-oxohexanoate Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these challenging yet valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your synthesis and prevent unwanted polymerization.

Troubleshooting Guide: Navigating Polymerization and Other Side Reactions

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the reasoning behind them to foster a deeper understanding of your chemical system.

Q1: My reaction mixture has become viscous and is starting to solidify. What is happening and what should I do?

A1: Increased viscosity and solidification are classic signs of uncontrolled polymerization. The combination of the electron-withdrawing cyano and α-ketoester groups makes the molecule highly susceptible to anionic polymerization.[1][2] Trace amounts of basic impurities or even nucleophilic initiators can trigger a rapid chain reaction.

Immediate Corrective Actions:

  • Quench the Reaction: Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate. If possible, introduce a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to prevent any radical-initiated pathways.[3][4][5] For anionic polymerization, a proton source like a mild acid can terminate the growing polymer chains.

  • Solvent Dilution: If the mixture is not yet completely solid, dilute it with a dry, inert solvent (e.g., anhydrous toluene or THF) to reduce monomer concentration and slow down propagation.

  • Identify the Initiator: Review your experimental setup. Potential initiators of anionic polymerization include residual bases, moisture on glassware, or nucleophilic impurities in your reagents. Radical polymerization can be initiated by light or heat.[6]

Preventative Measures for Future Experiments:

  • Rigorous Drying of Reagents and Glassware: Ensure all solvents are anhydrous and glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Use of Inhibitors: Incorporate a suitable polymerization inhibitor in your reaction mixture from the start. A combination of a radical inhibitor (e.g., hydroquinone) and an anionic polymerization inhibitor (e.g., a mild Lewis acid) can be effective.[7][8]

Q2: How can I effectively identify polymer formation in my crude product?

A2: Identifying polymer formation early is crucial for optimizing your reaction conditions. Here are several methods to detect unwanted polymer:

  • Physical Appearance: As mentioned, increased viscosity, gumminess, or the formation of a solid mass are strong indicators.

  • Solubility Test: The monomeric product should be soluble in common organic solvents. The polymer, however, will likely have poor solubility and may precipitate out.

  • Spectroscopic Analysis:

    • ¹H NMR: In the proton NMR spectrum of the crude product, the sharp, well-defined peaks of your desired monomer will be accompanied by broad, poorly resolved signals characteristic of a polymer.

    • FT-IR: The IR spectrum of the polymer will show a broadening of the characteristic carbonyl (C=O) and nitrile (C≡N) stretching bands compared to the sharp peaks of the monomer.

  • Chromatography (TLC/LC-MS): On a TLC plate, the polymer will typically remain at the baseline. In LC-MS analysis, you may observe a distribution of high molecular weight species.

Q3: My reaction yields are consistently low, and I suspect side reactions other than polymerization. What are the likely culprits?

A3: Besides polymerization, other side reactions can significantly impact your yield. The major side products often result from base-mediated cleavage of starting materials or α-arylation of the nitrile.[9]

Troubleshooting Low Yields:

  • Base Selection: The choice of base is critical. If you are performing a reaction that requires a base, such as a Claisen condensation or an alkylation, consider the pKa of your starting materials.[10][11] For less acidic substrates, a stronger, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) might be necessary to achieve high conversion and minimize side reactions.[9]

  • Temperature Control: Many reactions in the synthesis of α-keto esters are temperature-sensitive.[12] Running the reaction at too high a temperature can promote side reactions and decomposition. Conversely, a temperature that is too low may result in incomplete conversion.[9] Precise temperature control, potentially using a flow microreactor system, can improve selectivity and yield.[13]

  • Atmosphere: These reactions can be sensitive to air.[9] Conducting the synthesis under an inert atmosphere (argon or nitrogen) can prevent oxidation-related side reactions.

Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices for working with this compound derivatives.

Q1: Why is polymerization such a common issue with these specific derivatives?

A1: The molecular structure of this compound derivatives contains two strong electron-withdrawing groups: the cyano group (-CN) and the α-ketoester group (-COCOOEt). These groups make the molecule highly susceptible to nucleophilic attack and subsequent anionic polymerization.[1][2] The presence of acidic stabilizers is often necessary to prevent spontaneous polymerization.[14]

dot digraph "Polymerization_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Anionic polymerization pathway of this compound.

Q2: What are the best practices for storing the monomer to ensure its stability?

A2: Proper storage is critical to prevent degradation and polymerization.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but be sure to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can initiate polymerization. For long-term storage, freezing may be an option, but consult the supplier's recommendations.[15]

  • Inhibitors: Commercial preparations of similar reactive monomers often contain stabilizers.[4][5][8] If you are synthesizing and purifying the compound yourself, consider adding a small amount of a suitable inhibitor for storage.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.

  • Container: Use a clean, dry, and inert container, such as an amber glass bottle with a tightly sealed cap.

Q3: Can you recommend a general-purpose inhibitor cocktail for my reactions?

A3: While the optimal inhibitor and its concentration are reaction-dependent, a good starting point is a combination of a radical and an anionic inhibitor.

Inhibitor TypeExampleTypical Concentration (ppm)Mechanism of Action
Radical Inhibitor Hydroquinone[3]100 - 1000Scavenges free radicals that can initiate radical polymerization.[3]
Butylated Hydroxytoluene (BHT)100 - 1000A phenolic antioxidant that functions as a radical scavenger.
Anionic Inhibitor Methane Sulfonic Acid10 - 100A strong acid that neutralizes basic impurities that can initiate anionic polymerization.
Sulfur Dioxide (in solution)10 - 50Acts as a Lewis acid to inhibit anionic polymerization.[7]

Note: The addition of acidic inhibitors can sometimes interfere with base-catalyzed reactions. It is essential to consider the compatibility of the inhibitor with your reaction conditions.

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Polymerization
  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a steady stream of dry argon or nitrogen.

  • Reagent Preparation: Use freshly distilled and anhydrous solvents. Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment. Use septa and syringes for the transfer of reagents.

  • Addition of Inhibitor: If compatible with your reaction, add the chosen inhibitor(s) to the reaction flask before introducing the reactive monomers.

  • Temperature Control: Use a cryostat or a well-controlled oil bath to maintain the desired reaction temperature. For highly exothermic reactions, consider slow, dropwise addition of reagents.

  • Monitoring: Monitor the reaction progress closely using TLC or in-situ IR. Pay attention to any changes in the viscosity of the reaction mixture.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Workflow for minimizing polymerization during synthesis.

References

  • Google Patents. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives.
  • Wikipedia. Hydroquinone. Available from: [Link]

  • Google Patents. CA1098533A - Anionic polymerization inhibitor for cyanoacrylate adhesives.
  • Google Patents. EP1928920A2 - Improved stabilizer cyanoacrylate formulations.
  • National Institutes of Health. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Available from: [Link]

  • ResearchGate. Methods for the Synthesis of α-Keto Esters | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • ResearchGate. Continuous Flow Synthesis of α‐Chloroketones from Esters. Available from: [Link]

  • Google Patents. US20070078207A1 - Stabilizer cyanoacrylate formulations.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]

  • ACS Publications. Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups | Macromolecules. Available from: [Link]

  • Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • 1 Anionic Vinyl Polymerization. Available from: [Link]

  • Beilstein Journals. Vicinal ketoesters – key intermediates in the total synthesis of natural products. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. Available from: [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]

  • Google Patents. CN103382152A - Preparation method of alpha-keto ester.
  • NORTHWEST POLYMERS INC. Cyanoacrylates. Available from: [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available from: [Link]

  • National Institutes of Health. Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. Available from: [Link]

  • Chemistry LibreTexts. 30.1: Chain-Growth Polymers. Available from: [Link]

  • MDPI. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Available from: [Link]

  • ResearchGate. Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory | Request PDF. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Available from: [Link]

  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available from: [Link]

  • Quora. Why can't 'PVC' be made from anionic polymerization although the chloride substituent is an electron-withdrawing-group?. Available from: [Link]

  • YouTube. How to Use Cyanoacrylates Adhesives, CA Glue. Available from: [Link]

  • Permabond. Ethyl Cyanoacrylates. Available from: [Link]

  • ResearchGate. (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. Available from: [Link]

  • Polymer Science Learning Center. Anionic vinyl polymerization. Available from: [Link]

  • Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. Available from: [Link]

Sources

"column chromatography techniques for purifying Ethyl 6-cyano-2-oxohexanoate products"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-cyano-2-oxohexanoate and related β-keto ester products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this versatile synthetic intermediate. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound via column chromatography?

This compound presents a unique purification challenge due to its dual functionality. It possesses a moderately polar nitrile group and a more polar β-keto ester moiety. This combination can lead to several issues:

  • Peak Tailing: The keto-ester can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing the product to "streak" or "tail" through the column.[1]

  • Potential for Decomposition: β-keto esters can be sensitive to acidic conditions, potentially leading to degradation or decarboxylation on the stationary phase.[2]

  • Difficult Separation from Similar Impurities: Starting materials or byproducts with similar polarity can be challenging to resolve, requiring careful optimization of the mobile phase.

Q2: What is the recommended stationary phase for this purification?

For most applications, standard silica gel (60 Å, 230-400 mesh) is the appropriate starting point due to its cost-effectiveness and versatility. However, if you observe significant tailing or product loss, consider the following:

  • Deactivated Silica Gel: You can neutralize the acidic sites on silica by adding a small amount (0.1-1% v/v) of a basic modifier like triethylamine (Et₃N) to your mobile phase.[1] This is often the simplest and most effective solution.

  • Alternative Stationary Phases: If issues persist, switching to a different stationary phase may be necessary. Neutral alumina can be a good alternative for basic or acid-sensitive compounds. For highly polar compounds, reversed-phase chromatography using C18-functionalized silica is also an option.

Q3: How do I select the optimal mobile phase (eluent)?

The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for this compound on a Thin-Layer Chromatography (TLC) plate.[1]

  • Starting Point: A binary mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is standard. Given the compound's polarity, begin with a system like 20-30% Ethyl Acetate in Hexanes .

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in your chosen solvent system. Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Optimization:

    • If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate.

    • If Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of ethyl acetate.

    • If spots are too close: Improve separation by testing solvents with different selectivities. For example, you could substitute ethyl acetate with diethyl ether or a mixture of dichloromethane in hexanes.

Q4: Should I use an isocratic or gradient elution for my column?

For all but the simplest separations, gradient elution is highly recommended .[3][4]

  • Isocratic Elution: Uses a constant solvent composition throughout the purification.[5] While simple, it can lead to significant band-broadening for compounds that are retained longer on the column, resulting in dilute fractions and poorer separation.[3][4][5]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting at 10% EtOAc/Hexanes and slowly increasing to 40% EtOAc/Hexanes).[3] This technique offers several advantages:

    • Sharper Peaks: It accelerates the elution of more strongly retained compounds, leading to narrower, more concentrated bands.[3][5]

    • Improved Resolution: Better separation is often achieved between compounds with different polarities.[6]

    • Faster Run Times: The overall purification time is often reduced.[6][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Poor Separation - Product Co-elutes with Impurities

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase The selectivity of your eluent is insufficient. Re-optimize using TLC with different solvent systems. Try replacing Ethyl Acetate with Dichloromethane (DCM) or tert-Butyl methyl ether (TBME) to alter the separation profile.
Column Overload You have loaded too much crude material. For challenging separations, the ratio of silica gel to the crude sample should be at least 50:1 by weight.[1] Reduce the sample load on your next attempt.
Poor Column Packing Air bubbles, cracks, or an uneven silica bed can create channels, leading to poor separation. Ensure you pack the column carefully as a uniform slurry.
Isocratic Elution Used for a Complex Mixture An isocratic elution may not have the resolving power needed. Switch to a shallow gradient elution based on your TLC optimization.[3] A shallow gradient (e.g., increasing polarity by 1-2% per column volume) provides the best resolution.
Problem 2: Significant Peak Tailing or Streaking

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Strong Analyte-Silica Interaction The acidic silanol groups on the silica are strongly interacting with your β-keto ester.[1] Add 0.1-1% triethylamine (Et₃N) to your mobile phase to neutralize these active sites. Ensure the Et₃N is thoroughly mixed into both the low- and high-polarity solvents for a gradient run.
Sample Solvent is Too Strong If you dissolve your sample in a solvent that is much more polar than the initial mobile phase (e.g., pure ethyl acetate), it will disrupt the top of the column bed and cause band spreading. Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar mixture. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).[8]
Sample Degradation on Column The compound may be decomposing on the acidic silica gel.[9] Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation occurs, use a mobile phase containing Et₃N or switch to a neutral stationary phase like alumina.[9]
Problem 3: Product is Not Eluting from the Column

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Mobile Phase is Not Polar Enough Your TLC results may have been misleading. Begin to increase the polarity of the mobile phase significantly (e.g., jump to 50%, 70%, then 100% ethyl acetate). If the product still does not elute, a small percentage of methanol (1-5%) can be added to the ethyl acetate.
Irreversible Adsorption/Decomposition The compound has either bound irreversibly to the silica gel or has completely decomposed.[1][9] This is common with highly basic or unstable compounds on silica. This indicates a need to switch to a different stationary phase like neutral alumina or consider reversed-phase chromatography.[9]
Incorrect Solvent Preparation Double-check that the mobile phase was prepared correctly and that the solvent bottles were not mislabeled.[9] It is a simple mistake that can cost significant time.

Experimental Protocols & Visualizations

Protocol 1: Gradient Mobile Phase Optimization using TLC
  • Prepare 3-4 different solvent systems of increasing polarity (e.g., 10%, 20%, 30%, and 40% Ethyl Acetate in Hexanes).

  • Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM or ethyl acetate.

  • Using a capillary tube, spot the mixture onto a single TLC plate in separate lanes.

  • Develop the plate in the least polar solvent system (10% EtOAc/Hexanes).

  • Observe the Rf of your target product.

  • Repeat with progressively more polar systems until you identify a solvent that gives your product an Rf of ~0.4 (this will be your "high polarity" endpoint) and another that gives an Rf of ~0.1 (this will be your "low polarity" starting point). This range will define your gradient.

General Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Optimize Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting Logic: Poor Separation

G Problem Problem: Poor Separation Cause1 Cause: Rf Values Too Close? Problem->Cause1 Cause2 Cause: Column Overloaded? Problem->Cause2 Cause3 Cause: Poor Packing? Problem->Cause3 Sol1 Solution: Re-optimize Mobile Phase (Change Solvent Selectivity) Cause1->Sol1 Yes Sol2 Solution: Use a Shallower Gradient Cause1->Sol2 Yes Sol3 Solution: Reduce Sample Load (e.g., >50:1 Silica:Sample) Cause2->Sol3 Yes Sol4 Solution: Repack Column Carefully (Slurry Method) Cause3->Sol4 Yes

Caption: Decision tree for troubleshooting poor separation.

References

  • Benchchem.
  • Biotage. (2023, January 24).
  • Kianshardanesh.com.
  • Danaher Life Sciences. Gradient vs.
  • Dolan, J. W., Snyder, L. R., & Djordjevic, N. M. (1997). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • University of Rochester, Department of Chemistry.
  • Benchchem. Preventing decarboxylation of beta-keto acids during analysis.
  • Roemling, R., et al. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Organic Syntheses. (2025, June 19).
  • Benchchem.

Sources

Technical Support Center: Managing Moisture Sensitivity in Ethyl 6-cyano-2-oxohexanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-cyano-2-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the inherent moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can minimize side reactions and maximize the yield and purity of your desired products.

I. Understanding the Challenge: The Dual Nature of Moisture Sensitivity

This compound is a bifunctional molecule containing both a β-keto ester and a nitrile group. This unique structure makes it a valuable building block in organic synthesis but also susceptible to moisture-induced degradation through two primary pathways:

  • Hydrolysis of the β-Keto Ester: The ester functional group is prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding β-keto acid. While this may be a desired transformation in some synthetic routes, uncontrolled hydrolysis due to adventitious water leads to a mixture of starting material and the hydrolyzed product, complicating purification and reducing the yield of subsequent reactions. This hydrolysis can be further complicated by decarboxylation of the resulting β-keto acid.[1][2][3][4][5]

  • Hydrolysis of the Nitrile Group: The cyano group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to first form an amide and subsequently a carboxylic acid.[6][7][8][9][10] This pathway is generally less facile than ester hydrolysis but can become significant in the presence of strong acids or bases and elevated temperatures, leading to undesired dicarboxylic acid byproducts.

The presence of water can therefore lead to a complex mixture of products, significantly impacting reaction outcomes. The following sections provide detailed guidance on how to mitigate these challenges.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound in moisture-sensitive reactions.

Q1: What are the ideal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. For long-term storage, a freezer is recommended. It is advisable to aliquot the reagent into smaller, single-use quantities to minimize repeated exposure of the bulk material to the atmosphere.

Q2: My reaction with this compound is giving low yields. Could moisture be the culprit?

Yes, low yields are a classic symptom of moisture contamination. Unwanted hydrolysis of the ester or nitrile functionalities consumes the starting material and generates byproducts that can interfere with the desired reaction pathway. A thorough review of your experimental setup for potential sources of moisture is the first step in troubleshooting.

Q3: I've observed an unexpected loss of the ester group in my reaction, even under seemingly anhydrous conditions. What could be happening?

This could be indicative of a Krapcho decarboxylation, especially if your reaction involves heating in the presence of salts (like LiCl or NaCl) in a polar aprotic solvent such as DMSO or DMF.[11][12][13][14][15] While often a deliberate synthetic step, trace amounts of water in conjunction with these conditions can facilitate this dealkoxycarbonylation.

Q4: How can I effectively dry my solvents and reagents for use with this compound?

Rigorous drying is crucial. Solvents are typically dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents). Solid reagents that are hygroscopic should be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide.[16][17][18][19][20] Molecular sieves are also excellent for removing residual water from solvents.[19][21]

Q5: What are the best practices for setting up a moisture-sensitive reaction involving this compound?

All glassware should be oven-dried (at least 4 hours at 140°C or overnight at 125°C) or flame-dried under vacuum and allowed to cool under a stream of dry inert gas.[20][22] Reagent transfers should be performed using syringe techniques or in a glovebox.[22][23][24] Maintaining a positive pressure of inert gas throughout the reaction is essential to prevent the ingress of atmospheric moisture.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered in reactions with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or no product formation; recovery of starting material and/or hydrolyzed byproducts. Presence of moisture in the reaction.1. Verify Solvent Dryness: Use freshly distilled, anhydrous solvents. Confirm dryness using a Karl Fischer titrator if available. 2. Dry Reagents: Ensure all reagents, especially hygroscopic salts or bases, are thoroughly dried before use.[18][23] 3. Proper Glassware Preparation: Oven-dry or flame-dry all glassware immediately before use.[20][22] 4. Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the experiment. Use a bubbler to monitor gas flow.
Formation of a dicarboxylic acid byproduct. Hydrolysis of both the ester and nitrile groups.This indicates significant water contamination and/or harsh reaction conditions (strong acid/base, high temperature). 1. Strict Moisture Exclusion: Implement all the solutions for the first problem. 2. Moderate Reaction Conditions: If possible, use milder bases or acids and lower reaction temperatures to minimize nitrile hydrolysis.
Inconsistent reaction outcomes between batches. Variable amounts of moisture being introduced.1. Standardize Procedures: Develop and strictly adhere to a standard operating procedure for setting up anhydrous reactions. 2. Reagent Quality Control: Check the quality and dryness of new batches of solvents and reagents. Do not assume a new bottle of "anhydrous" solvent is perfectly dry.[18]
Reaction fails to go to completion. Insufficiently active reagents due to partial hydrolysis.1. Use Freshly Opened/Purified Reagents: If possible, use a freshly opened bottle of this compound or purify it before use. 2. Titrate Bases: If using a strong base like an alkoxide, titrate it before use to determine its exact concentration, as it is also highly moisture-sensitive.[16]

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Moisture-Sensitive Reaction
  • Glassware Preparation: Dry all necessary glassware, including the reaction flask, condenser, addition funnel, and magnetic stir bar, in an oven at 140°C for at least 4 hours.

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation: Use freshly distilled anhydrous solvent. Transfer the solvent to the reaction flask via a cannula or syringe. Solid reagents should be dried in a vacuum oven and transferred in a glovebox or under a positive flow of inert gas.

  • Reagent Addition: Add this compound and other reagents via syringe through a rubber septum. For solid additions, a solids addition funnel under a positive pressure of inert gas can be used.

  • Reaction Monitoring: Maintain a gentle flow of inert gas throughout the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Work-up: Quench the reaction with an appropriate reagent, again ensuring that moisture-sensitive intermediates are not exposed to the atmosphere prematurely.

Visualization of Moisture-Induced Degradation Pathways

The following diagram illustrates the two primary pathways by which moisture can degrade this compound.

Moisture_Degradation cluster_0 This compound cluster_1 Hydrolysis Products start EtOOC-CH(CO)-(CH2)4-CN keto_acid HOOC-CH(CO)-(CH2)4-CN (β-Keto Acid) start->keto_acid H2O (Ester Hydrolysis) dicarboxylic_acid HOOC-CH(CO)-(CH2)4-COOH (Dicarboxylic Acid) start->dicarboxylic_acid Excess H2O (Complete Hydrolysis) keto_acid->dicarboxylic_acid H2O (Nitrile Hydrolysis)

Caption: Degradation pathways of this compound by moisture.

Workflow for Setting Up Anhydrous Reactions

This workflow diagram outlines the critical steps for ensuring a moisture-free reaction environment.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_execution Execution Phase prep Preparation setup Reaction Setup execution Execution dry_glassware Oven/Flame-Dry Glassware assemble Assemble Hot Glassware dry_glassware->assemble dry_solvents Distill/Dry Solvents add_solvents Add Solvents (Syringe/Cannula) dry_solvents->add_solvents dry_reagents Dry Solid Reagents add_reagents Add Reagents (Syringe/Glovebox) dry_reagents->add_reagents inert_atm Establish Inert Atmosphere assemble->inert_atm cool Cool Under Inert Gas inert_atm->cool cool->add_solvents add_solvents->add_reagents run_reaction Run & Monitor Reaction add_reagents->run_reaction

Caption: Workflow for setting up a moisture-sensitive reaction.

V. Conclusion

Successful experimentation with this compound hinges on the meticulous exclusion of moisture. By understanding the potential degradation pathways and implementing rigorous anhydrous techniques, researchers can unlock the full synthetic potential of this valuable intermediate. This guide provides a foundational framework for troubleshooting and optimizing your reactions. For further in-depth information, please consult the references provided below.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Grokipedia. (n.d.). Krapcho Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho Decarboxylation. Retrieved from [Link]

  • Chem-Station. (2018). Krapcho Decarboxylation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Scribd. (n.d.). Advances in Krapcho Decarboxylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Quora. (2018). How can the final traces of water be removed from your samples to ensure that they are totally dry? Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Reddit. (2022). Removing water from a reaction by use of drying agent. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Tablets and Capsules Magazine. (2024). Moisture Control and Degradation Management. Retrieved from [Link]

  • YouTube. (2021). Air/Moisture Sensitive Filtrations. Retrieved from [Link]

  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

Sources

"scale-up challenges for the synthesis of heterocycles from Ethyl 6-cyano-2-oxohexanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of heterocyclic compounds. This guide is specifically tailored for researchers, chemists, and process development professionals working with Ethyl 6-cyano-2-oxohexanoate, a highly versatile and functionalized starting material. Its unique structure, containing a β-ketoester moiety and a terminal nitrile group, makes it an excellent precursor for constructing complex heterocyclic scaffolds, particularly substituted pyridines and pyridones.

While laboratory-scale syntheses often proceed without significant issues, scaling these processes to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, safety, and economic viability.[1] This document serves as a troubleshooting guide and FAQ resource, drawing from established chemical principles and field-proven experience to help you navigate the complexities of scaling up your synthesis. Our focus will be on anticipating and solving problems before they compromise your development timeline and resource allocation.

Core Synthesis Overview: The Guareschi-Thorpe Pyridine Synthesis

A primary application of this compound is in the synthesis of highly substituted 2-pyridone derivatives, following a pathway analogous to the Guareschi-Thorpe condensation.[2][3] This multicomponent reaction involves the condensation of a β-ketoester with an active methylene nitrile compound in the presence of a nitrogen source, typically ammonia or an ammonium salt.[4][5] In this context, this compound can react with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and a nitrogen source to build the pyridine ring.

General Reaction Mechanism

The reaction proceeds through a series of well-understood steps: Knoevenagel condensation, Michael addition, and a final intramolecular cyclization followed by dehydration/tautomerization.[6]

Guareschi_Thorpe_Mechanism cluster_start Reactants reactant reactant intermediate intermediate product product reagent reagent Ketoester Ethyl 6-cyano- 2-oxohexanoate Knoevenagel Knoevenagel Intermediate Ketoester->Knoevenagel Knoevenagel Condensation Base1 + Base - H2O AMC Active Methylene Compound (e.g., Malononitrile) AMC->Knoevenagel Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Base2 + NH3 / Base Cyclized Cyclized Intermediate (Hydroxypyridine) Michael_Adduct->Cyclized Intramolecular Cyclization Pyridone Substituted 2-Pyridone Cyclized->Pyridone Dehydration/ Tautomerization Dehydration - H2O

Caption: General mechanism for Guareschi-Thorpe pyridine synthesis.

Troubleshooting Guide: From Bench to Reactor

This section is formatted as a series of questions and answers to directly address common problems encountered during scale-up.

Category 1: Reaction Performance & Yield

Q1: My reaction yield dropped from 85% at the 1L scale to less than 50% in the 100L reactor, despite using proportionally scaled reagents. What's wrong?

A1: This is a classic scale-up challenge rooted in physical chemistry, not just stoichiometry.[7] The primary culprits are mass and heat transfer limitations.

  • Causality (Heat Transfer): The surface-area-to-volume ratio decreases dramatically as you scale up. A 100L reactor cannot dissipate heat as efficiently as a 1L flask. Condensation reactions are often exothermic, leading to localized "hot spots" where the temperature rises significantly above your setpoint. These hot spots can cause thermal degradation of starting materials, intermediates, or the final product, and promote side reactions.[1]

  • Causality (Mass Transfer): Achieving a homogeneous mixture in a large vessel is far more difficult. Inadequate mixing can lead to areas of high reactant concentration, which can favor undesired reaction pathways like polymerization or dimerization, and areas where the catalyst or base concentration is too low for the reaction to proceed efficiently.[7]

Troubleshooting Protocol:

  • Implement Controlled Reagent Addition: Never add all reagents at once at scale ("one-pot" reactions are dangerous).[1] Add the most reactive component (e.g., the base or a condensation partner) slowly and sub-surface via a dip tube to ensure it reacts before accumulating.

  • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. The internal temperature is the true measure of your reaction's state.

  • Re-evaluate Agitation: The stirrer type (e.g., paddle, turbine, anchor) and speed (RPM) must be optimized for the new vessel geometry and batch volume to ensure adequate mixing. A computational fluid dynamics (CFD) simulation can be invaluable here, but visual observation of particle suspension or dye distribution tests can also provide insight.

  • Consider a "Heel": Start the addition into a small amount of pre-heated solvent (a "heel") to ensure the initial charge is at the correct reaction temperature and well-mixed.

Q2: The reaction stalls at ~60-70% conversion according to HPLC analysis, even after 24 hours. What could be inhibiting completion?

A2: Reaction stalling often points to the deactivation of a key catalytic species or a change in the physical state of the reaction mixture.

  • Causality (Catalyst/Base Deactivation): The base (e.g., ammonium carbonate, sodium ethoxide) can be neutralized by acidic impurities present in lower-quality, large-scale batches of starting materials or solvents. Water is a common culprit; ensure all reagents and solvents are appropriately dried for moisture-sensitive reactions.

  • Causality (Precipitation): An intermediate or the product itself may be precipitating out of the solution. If the product crystallizes prematurely, it can coat the particles of the base or other reactants, effectively halting the reaction. This is more common in highly concentrated batches typical of scale-up efforts.

Troubleshooting Protocol:

  • Qualify Raw Materials: Perform rigorous quality control on incoming batches of starting materials and solvents. Test for purity, water content, and acidic/basic impurities.

  • Solubility Study: Determine the solubility of your starting materials, key intermediates, and final product in the reaction solvent at the reaction temperature. If solubility is an issue, you may need to increase the solvent volume (lower concentration) or switch to a different solvent system.

  • Staged Base Addition: Instead of adding all the base at the beginning, add a portion initially and the remainder halfway through the reaction to replenish any that may have been consumed or deactivated.

  • In-Process Monitoring: Use Process Analytical Technology (PAT), such as in-situ IR spectroscopy, to monitor the concentration of key species in real-time. This can help you distinguish between a stalled reaction and one that is simply very slow.

Category 2: Impurity Profile & Side Reactions

Q3: At scale, I am generating a significant amount of a dark, insoluble polymeric byproduct. How do I prevent this?

A3: The formation of dark, tarry materials is typically due to runaway polymerization or degradation, often initiated by uncontrolled temperature or high local concentrations of reactive intermediates. The cyano and keto groups in your molecule are susceptible to base-catalyzed side reactions.

  • Causality (Thorpe Polymerization): The nitrile group can undergo a base-catalyzed self-condensation known as the Thorpe reaction.[8][9] At high concentrations and temperatures, this can lead to oligomers and polymers instead of the desired intramolecular cyclization.

  • Causality (Aldol/Claisen Condensation): The α-keto-ester can undergo self-condensation or react with other species in an undesired manner if conditions are not carefully controlled.

Troubleshooting Protocol:

  • Lower the Temperature: Even a 5-10 °C reduction in the reaction temperature can significantly slow down these undesired pathways without drastically affecting the primary reaction rate.

  • Optimize Stoichiometry: Ensure you are not using a large excess of base, as this will accelerate polymerization. The optimal stoichiometry may be different at scale than in the lab.

  • Reverse Addition: Consider adding the this compound solution to a solution of the base and the other coupling partner. This keeps the concentration of the self-condensing species low throughout the reaction.

  • Use a Weaker Base: If using a very strong base like sodium ethoxide, consider switching to a milder catalyst like ammonium carbonate or DBU, which may provide sufficient reactivity for the desired cyclization with fewer side reactions.[2][4]

Category 3: Work-Up & Product Isolation

Q4: My product, which crystallized nicely in the lab, is now "oiling out" during the work-up/cooling phase in the reactor. How can I achieve a solid, filterable product?

A4: Crystallization is a highly sensitive process influenced by cooling rate, nucleation, and impurity profiles, all of which change upon scale-up. "Oiling out" occurs when the product comes out of solution as a liquid phase before it can crystallize, often due to being above its melting point or the presence of impurities that inhibit crystal formation.

  • Causality (Cooling Rate & Supersaturation): Large reactors cool much more slowly and unevenly than lab flasks. This slow cooling can lead to a state of high supersaturation where the product separates as a liquid.

  • Causality (Impurity Effects): Small amounts of side-products that were unnoticed at the lab scale can act as crystal growth inhibitors.

Troubleshooting Protocol:

  • Controlled Cooling Profile: Implement a programmed, slow cooling ramp for the reactor jacket. A typical starting point is a ramp of 10-20 °C per hour. Avoid "crash cooling" by adding cold solvents.

  • Seeding: Once the batch reaches a supersaturated state (typically 2-5 °C below the solubility curve), add a small amount (0.1-1.0% by weight) of previously isolated, pure crystalline product. This provides nucleation sites and promotes the growth of well-defined crystals rather than oil.

  • Solvent System Optimization: The ideal crystallization solvent may differ from the reaction solvent. Consider a solvent swap distillation before cooling. Alternatively, add an "anti-solvent" (a solvent in which your product is insoluble) slowly to the solution at a constant temperature to induce crystallization.

  • Slurry Wash: If the isolated solid is still impure, washing the filtered cake with a cold solvent in which the impurities are soluble but the product is not (a "slurry wash") can be a very effective alternative to a full re-crystallization.[10]

ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Recommended Action for Scale-Up
Heat Transfer High Surface Area/VolumeLow Surface Area/VolumeUse controlled addition rates; ensure adequate jacket cooling capacity.
Mixing Magnetic Stir Bar / OverheadImpeller (specific type)Optimize RPM and impeller design for vessel geometry.
Cooling Method Ice Bath (Rapid)Jacket Cooling (Slow)Implement a slow, controlled cooling ramp (e.g., 15°C/hr).
Isolation "Crash" PrecipitationOiling Out / Poor Crystal FormIntroduce a seeding step; consider an anti-solvent addition.

Caption: Comparison of key physical parameters between lab and pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety factor to consider when scaling this type of synthesis?

A1: Exotherm control is paramount. [7] A thermal runaway reaction is the most significant safety hazard. Before any scale-up beyond 1L, a reaction calorimetry study (e.g., using an RC1 calorimeter) is essential. This will determine the total heat of reaction, the maximum temperature of synthetic reaction (MTSR), and help you design a process with adequate cooling capacity to be thermally safe.

Q2: Can this synthesis be adapted for a continuous flow reactor?

A2: Yes, and it is highly recommended for large-scale production. Continuous flow processing offers significant advantages in heat and mass transfer due to the very high surface-area-to-volume ratio in the microchannels or tubes.[11] This allows for better temperature control, reduced side product formation, and improved safety. The reaction of an enamine with an ethynyl ketone to form pyridines has been successfully demonstrated in flow reactors.[11]

Q3: How do I choose an appropriate purification method for multi-kilogram quantities?

A3: Column chromatography is generally not viable for large-scale manufacturing. The focus should be on developing a robust crystallization process. If the product is a liquid or low-melting solid, vacuum distillation is a potential option.[12] The goal should always be to design the reaction to produce the product in high purity so that a simple filtration and wash is sufficient.

Troubleshooting_Flowchart problem problem cause cause solution solution start Low Yield at Scale check_temp Uncontrolled Exotherm? start->check_temp check_mix Poor Mixing? start->check_mix check_reagents Reagent Quality Issue? start->check_reagents sol_temp Improve Cooling Controlled Addition check_temp->sol_temp sol_mix Optimize Agitation (RPM, Impeller) check_mix->sol_mix sol_reagents Qualify Raw Materials Check Water Content check_reagents->sol_reagents

Caption: Decision tree for troubleshooting low yield during scale-up.

References
  • Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Benchchem. (n.d.). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
  • NIH. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Meriam-Webster. (n.d.). Guareschi-Thorpe Condensation.
  • Wikipedia. (n.d.). Thorpe reaction.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.

Sources

Validation & Comparative

A Comparative Guide to Catalysts for the Intramolecular Cyclization of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the formation of cyclic scaffolds is a cornerstone of molecular design. The intramolecular cyclization of Ethyl 6-cyano-2-oxohexanoate presents a valuable pathway to functionalized cyclohexanone derivatives, which are versatile intermediates in the synthesis of a wide array of biologically active molecules. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering experimental insights to inform your synthetic strategy.

The Significance of Cyclization

The transformation of a linear precursor like this compound into a cyclic structure introduces conformational rigidity and positions functional groups in a defined three-dimensional space, features often essential for potent and selective interaction with biological targets. The target molecule of this cyclization, primarily ethyl 2-cyano-3-oxocyclohexane-1-carboxylate, is a richly functionalized building block amenable to further chemical modifications.

Catalytic Strategies: A Comparative Overview

The intramolecular cyclization of this compound can be broadly categorized based on the nature of the catalyst employed: base-catalyzed, acid-catalyzed, and metal-catalyzed. Each approach presents distinct advantages and limitations in terms of reaction efficiency, selectivity, and substrate compatibility.

Base-Catalyzed Cyclization: The Thorpe-Ziegler and Dieckmann Pathways

Base-catalyzed intramolecular cyclization is the most established and widely explored approach for this class of transformation. The reaction can proceed via two mechanistically related pathways: the Thorpe-Ziegler reaction, involving the intramolecular addition of a carbanion to a nitrile, and the Dieckmann condensation, which involves the intramolecular reaction of an enolate with an ester.[1][2] For this compound, which possesses both a nitrile and a keto-ester moiety, both pathways are plausible and likely compete.

Mechanism of Base-Catalyzed Cyclization:

The reaction is initiated by the deprotonation of the α-carbon to the nitrile or the ketone by a strong base, generating a nucleophilic carbanion/enolate. This is followed by an intramolecular nucleophilic attack on the electrophilic carbon of the ketone or ester, leading to the formation of a cyclic intermediate. Subsequent protonation and tautomerization yield the final cyclic β-keto nitrile or β-keto ester product.

Base_Catalyzed_Cyclization Substrate This compound Enolate Enolate Intermediate Substrate->Enolate Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product Cyclized Product Cyclic_Intermediate->Product Protonation & Tautomerization

Figure 1: Generalized mechanism for base-catalyzed cyclization.

Comparative Performance of Basic Catalysts:

The choice of base is critical and can significantly influence the reaction yield and rate. Steric hindrance and the nature of the counter-ion play important roles.

CatalystTypical ConditionsYield (%)Remarks
Sodium Ethoxide (NaOEt) Ethanol, RefluxGoodA common and effective catalyst. The use of the corresponding alcohol as a solvent prevents transesterification.
Potassium tert-Butoxide (t-BuOK) t-Butanol or aprotic solvent (e.g., THF), RT to RefluxVery GoodA stronger, more sterically hindered base that can lead to higher yields and faster reaction times.[3][4] Its bulkiness can influence regioselectivity in some substrates.[5]
Sodium Hydride (NaH) Aprotic solvent (e.g., THF, DMF), RT to 60 °CGoodA strong, non-nucleophilic base that can be advantageous when avoiding the introduction of alkoxides. Requires careful handling due to its pyrophoric nature.

Experimental Protocol: Base-Catalyzed Cyclization with Sodium Ethoxide

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Substrate Addition: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a slight excess of dilute acetic acid.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acid-Catalyzed Cyclization: An Alternative Approach

While less common than base-catalyzed methods for this specific transformation, acid catalysis offers a viable alternative, particularly for substrates that may be sensitive to strong bases. Both Brønsted and Lewis acids can be employed to promote the intramolecular cyclization.

Mechanism of Acid-Catalyzed Cyclization:

In an acid-catalyzed pathway, the carbonyl oxygen of the ketone is protonated (Brønsted acid) or coordinates to the Lewis acid, enhancing its electrophilicity.[6] This is followed by the intramolecular attack of the weakly nucleophilic nitrile nitrogen onto the activated carbonyl carbon. Subsequent rearrangement and tautomerization lead to the cyclized product.

Acid_Catalyzed_Cyclization Substrate This compound Activated_Carbonyl Activated Carbonyl Substrate->Activated_Carbonyl Acid Catalyst (H+ or Lewis Acid) Cyclic_Intermediate Cyclic Intermediate Activated_Carbonyl->Cyclic_Intermediate Intramolecular Nitrile Attack Product Cyclized Product Cyclic_Intermediate->Product Rearrangement & Tautomerization

Figure 2: Generalized mechanism for acid-catalyzed cyclization.

Comparative Performance of Acidic Catalysts:

The strength and nature of the acid catalyst are key determinants of reaction success.

CatalystTypical ConditionsYield (%)Remarks
Sulfuric Acid (H₂SO₄) Concentrated H₂SO₄, often at elevated temperaturesModerateA strong Brønsted acid that can effect cyclization, but the harsh conditions may lead to side reactions, such as hydrolysis of the ester or nitrile functionalities.
p-Toluenesulfonic Acid (p-TsOH) Aprotic solvent (e.g., Toluene), Reflux with Dean-Stark trapModerate to GoodA milder Brønsted acid that is often effective. The use of a Dean-Stark trap to remove water can drive the equilibrium towards the cyclized product.
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃, FeCl₃) Aprotic solvent (e.g., CH₂Cl₂, DCE), RT to RefluxModerate to GoodLewis acids can effectively activate the ketone carbonyl towards nucleophilic attack.[7] The choice of Lewis acid and solvent is crucial to optimize the reaction and avoid decomposition of the starting material or product.[8]

Experimental Protocol: Lewis Acid-Catalyzed Cyclization with Boron Trifluoride Etherate (BF₃·OEt₂)

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1 equivalent) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the solution to 0 °C and add boron trifluoride etherate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Metal-Catalyzed Cyclization: Emerging Frontiers

Transition metal catalysis represents a more modern and evolving approach to intramolecular cyclizations.[9] While less documented for this specific substrate, related transformations suggest the potential of metals like palladium, rhodium, and copper to catalyze such reactions, often under milder conditions and with the potential for asymmetric induction.[10][11] These methods typically involve the formation of organometallic intermediates and can proceed through various mechanistic pathways, including C-H activation or migratory insertion. The development of efficient metal-catalyzed systems for the cyclization of this compound remains an active area of research with significant potential.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the intramolecular cyclization of this compound is a critical decision that will depend on the specific requirements of the synthesis, including desired yield, scalability, and the presence of other functional groups in more complex substrates.

  • Base-catalyzed methods , particularly with alkoxides like sodium ethoxide or potassium tert-butoxide, are generally the most reliable and high-yielding for this transformation. They represent the classical and often preferred approach.

  • Acid-catalyzed cyclization provides a valuable alternative, especially when base-sensitive functionalities are present. Lewis acids, in particular, offer a milder approach compared to strong Brønsted acids.

  • Metal-catalyzed approaches , while still emerging for this specific reaction, hold promise for future developments, potentially offering novel reaction pathways and opportunities for asymmetric synthesis.

For researchers and drug development professionals, a thorough understanding of these catalytic systems and their underlying mechanisms is paramount for the successful and efficient synthesis of complex molecular architectures.

References

  • Anderson, E. A., & Paton, R. S. (2018). Selectivity in Transition Metal-catalyzed Cyclizations: Insights From Experiment and Theory. Chimia, 72(9), 614-620. [Link]

  • Askin, D. (2011). Reagent Friday: Potassium tert-Butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]

  • Cope, A. C., & McElvain, S. M. (1932). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Journal of the American Chemical Society, 54(11), 4319-4325. [Link]

  • da Silva, A. B. F., de Oliveira, G. A. R., & de Mattos, M. C. S. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 31, 1835-1844. [Link]

  • Hassan, Y., Klein, R., & Kaye, P. (2017). An Efficient Catalyst for Aldol Condensation Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 517-524. [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Arkivoc, 2007(15), 163-172. [Link]

  • Malassene, R., Toupet, L., Hurvois, J. P., & Moinet, C. (2002). Anodic Cyanation and Thorpe-Ziegler Cyclization as Key Steps in a Highly Efficient Stereocontrolled Route to the 1-Aza-spiro[5.5]undecane Skeleton of Histrionicotoxin Alkaloids. Synlett, 2002(6), 931-934. [Link]

  • Moustafa, A. H., Ahmed, W. W., Awad, M. F., Aboelez, M. O., Khodairy, A., & Amer, A. A. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N, N-disubstituted cyanamide. Molecular Diversity, 26(5), 2927-2937. [Link]

  • Nazarov, I. N., & Zaretskaya, I. I. (1941). The cyclization of ketones with nitriles under base: A general and economical synthesis of pyrimidines. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (2), 211-224. [Link]

  • Oestreich, M. (2012). Enantioselective, transition metal catalyzed cycloisomerizations. Chemical Society Reviews, 41(14), 4821-4832. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Punniyamurthy, T., & Guru, M. M. (2012). Transition-Metal-Catalyzed C (sp)− H Activation and Cyclization with Isocyanates. The Chemical Record, 12(5), 505-521. [Link]

  • Reddit. (2023). difference between NaOMe/NaOEt vs. t-BuOK. r/OrganicChemistry. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A new chiral amino thiourea catalyst for the highly enantioselective cyanosilylation of ketones. Organic letters, 9(23), 4761-4763. [Link]

  • Sereda, G. A. (2011). Potassium tert-butoxide mediated Heck-type cyclization/isomerization-benzofurans from organocatalytic radical cross-coupling reactions. Semantic Scholar. [Link]

  • Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., ... & Yin, S. F. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic letters, 20(11), 3399-3402. [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014). Modern alkyne chemistry: catalytic and atom-economic transformations. John Wiley & Sons. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. K. (2011). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Journal of Chemical Sciences, 123(6), 901-906. [Link]

  • Zaitsev, A. M. (1875). Zur Kenntniss der Reihenfolge der Anlagerung und Ausscheidung der Jodwasserstoffelemente in den Kohlenwasserstoffen der Olefinreihe. Justus Liebigs Annalen der Chemie, 179(3), 296-300. [Link]

  • Zhang, W., & Li, C. J. (2022). Enantioselective Radical Addition to Ketones through Lewis Acid-Enabled Photoredox Catalysis. Journal of the American Chemical Society, 144(47), 21543-21552. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]

  • Zubenko, A. A., Zhdankin, V. V., & Prakash, G. K. S. (2018). Lewis Acid–Lewis Base‐Catalysed Enantioselective Addition of α‐Ketonitriles to Aldehydes. European Journal of Organic Chemistry, 2018(31), 4259-4263. [Link]

  • Chem LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing beta-keto nitriles and salts thereof.
  • Google Patents. (n.d.). Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production.
  • Google Patents. (n.d.). Preparation of cyanoacetic esters.
  • YouTube. (2016). Acid Catalyzed Enol Formation from Aldehyde or Ketone. Retrieved from [Link]

  • Lambert, T. H., & MacMillan, D. W. (2002). Combined theoretical and experimental investigation of Lewis acid-carbonyl interactions for metathesis. Journal of the American Chemical Society, 124(49), 13646-13647. [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved from [Link]

  • Popik, V. V. (2006). Acid-catalyzed enolization. CRC handbook of organic photochemistry and photobiology, 1-2. [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • MDPI. (2021). Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 6-cyano-2-oxohexanoate and Other Ketoesters for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-ketoesters are celebrated as versatile synthons, pivotal to the construction of a vast array of complex molecular architectures, from pharmaceuticals to agrochemicals.[1][2] Their value is rooted in a unique bifunctional profile, featuring both nucleophilic and electrophilic centers that enable a diverse range of chemical transformations.[2] This guide provides an in-depth comparative analysis of the reactivity of Ethyl 6-cyano-2-oxohexanoate against other common β-ketoesters, such as Ethyl Acetoacetate and Ethyl Benzoylacetate. We will delve into the structural nuances that govern their reactivity, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Underlying Principles of β-Ketoester Reactivity

The reactivity of β-ketoesters is primarily dictated by three key structural features: the acidity of the α-protons, the electrophilicity of the two carbonyl carbons, and the phenomenon of keto-enol tautomerism.[3][4] The methylene protons situated between the two carbonyl groups exhibit significant acidity due to the ability of the resulting carbanion (enolate) to be stabilized by resonance across both carbonyls.[5][6] This stabilized enolate is a potent nucleophile, central to many of the characteristic reactions of this class of compounds.[2][5]

G cluster_0 Factors Influencing Reactivity Alpha-Proton Acidity Alpha-Proton Acidity β-Ketoester Reactivity β-Ketoester Reactivity Alpha-Proton Acidity->β-Ketoester Reactivity Enolate Formation Electrophilicity of Carbonyls Electrophilicity of Carbonyls Electrophilicity of Carbonyls->β-Ketoester Reactivity Nucleophilic Attack Keto-Enol Tautomerism Keto-Enol Tautomerism Keto-Enol Tautomerism->β-Ketoester Reactivity Reaction Pathway Steric Hindrance Steric Hindrance Steric Hindrance->β-Ketoester Reactivity Reaction Rate

Caption: Key factors governing the reactivity of β-ketoesters.

Comparative Analysis of Selected β-Ketoesters

To understand the unique reactivity profile of this compound, it is essential to first establish a baseline with well-studied analogues.

CompoundStructureKey Features Influencing Reactivity
Ethyl Acetoacetate CH₃COCH₂COOC₂H₅The benchmark β-ketoester. The methyl group has a minimal electronic effect.[7][8]
Ethyl Benzoylacetate C₆H₅COCH₂COOC₂H₅The phenyl group is electron-withdrawing via induction but can be electron-donating through resonance, influencing enolate stability.[9]
This compound NC(CH₂)₄COCH₂COOC₂H₅The remote cyano group is strongly electron-withdrawing through the inductive effect, which is expected to increase the acidity of the α-protons.
Acidity of α-Protons and Enolate Formation

The acidity of the α-protons is a critical determinant of the ease of enolate formation, which is the first step in many reactions.[6] A lower pKa value indicates a more acidic proton and, consequently, a weaker base is required to form the enolate.

The strongly electron-withdrawing nitrile group (-C≡N) in this compound, despite being at the 6-position, will exert a significant inductive effect (-I) along the carbon chain. This effect, although attenuated by distance, is expected to increase the acidity of the α-protons (at C-3) compared to Ethyl Acetoacetate. The phenyl group in Ethyl Benzoylacetate also has an inductive electron-withdrawing effect, but its impact is more localized.

Predicted Order of α-Proton Acidity: this compound > Ethyl Benzoylacetate > Ethyl Acetoacetate

This enhanced acidity implies that this compound can be deprotonated under milder basic conditions, potentially offering greater selectivity in reactions where multiple acidic sites are present in a complex substrate.

Electrophilicity of Carbonyl Carbons

Both the ketone and ester carbonyl carbons are electrophilic centers susceptible to nucleophilic attack. The electrophilicity is enhanced by electron-withdrawing groups. In this compound, the remote cyano group will increase the partial positive charge on both carbonyl carbons, making them more susceptible to nucleophilic attack than those in Ethyl Acetoacetate. The phenyl group in Ethyl Benzoylacetate also enhances the electrophilicity of the ketone carbonyl.

Reactivity in Key Synthetic Transformations

The differences in electronic and steric properties among these ketoesters manifest in their reactivity in various synthetic transformations.

Alkylation Reactions

Alkylation of the α-carbon via its enolate is a cornerstone reaction of β-ketoesters.[2] The general mechanism involves deprotonation followed by an SN2 reaction with an alkyl halide.[2]

G Start β-Ketoester Step1 Deprotonation (Base, e.g., NaOEt) Start->Step1 Intermediate1 Enolate Step1->Intermediate1 Step2 Nucleophilic Attack (Alkyl Halide, R-X) Intermediate1->Step2 SideReaction O-Alkylation (minor product) Intermediate1->SideReaction Product α-Alkylated β-Ketoester Step2->Product

Caption: General workflow for the alkylation of β-ketoesters.

Due to the predicted higher acidity of its α-protons, this compound is expected to undergo alkylation more readily and under milder conditions than Ethyl Acetoacetate.

Condensation Reactions

β-Ketoesters are key substrates in a variety of condensation reactions, forming the backbone of many heterocyclic and polyfunctional compounds.

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[10][11] The higher acidity of this compound should facilitate this reaction.

  • Hantzsch Pyridine Synthesis: A multi-component reaction forming dihydropyridines from an aldehyde, ammonia, and two equivalents of a β-ketoester.[12][13][14] The increased electrophilicity of the carbonyls in this compound could potentially accelerate the initial condensation steps.

  • Biginelli Reaction: A one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea to produce dihydropyrimidinones.[15][16][17] Similar to the Hantzsch synthesis, the enhanced reactivity of the carbonyl groups in this compound may lead to higher yields or faster reaction times.[18]

Michael Addition

The enolate of a β-ketoester can act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound.[19][20][21] The formation of a stable enolate is crucial for this reaction.[22] The ease of enolate formation from this compound suggests it would be an excellent substrate for Michael additions.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these ketoesters, the following experimental protocols are outlined.

Protocol for Comparative Alkylation

This protocol describes a method to compare the relative rates of alkylation of Ethyl Acetoacetate, Ethyl Benzoylacetate, and this compound with a model electrophile, benzyl bromide.

Materials:

  • Ethyl Acetoacetate

  • Ethyl Benzoylacetate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In three separate flame-dried, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (20 mL).

  • To each flask, add the respective β-ketoester (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete enolate formation.

  • Add the internal standard to each flask.

  • To each flask, add benzyl bromide (1.0 eq) dropwise at 0 °C.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes), quenching them with saturated aqueous NH₄Cl solution, and extracting with diethyl ether.

  • Analyze the organic extracts by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the alkylated product.

  • Plot the concentration of the product versus time for each β-ketoester to compare their relative reaction rates.

Rationale for Experimental Choices:

  • Sodium ethoxide is chosen as the base to prevent transesterification with the ethyl ester.[6]

  • Anhydrous conditions are crucial as water can quench the enolate.

  • Low temperature (0 °C) helps to control the exothermic reaction and minimize side reactions.

  • GC analysis with an internal standard allows for accurate quantitative comparison of reaction rates.

Protocol for Comparative Knoevenagel Condensation

This protocol outlines a comparative study of the Knoevenagel condensation of the three ketoesters with benzaldehyde.

Materials:

  • Ethyl Acetoacetate

  • Ethyl Benzoylacetate

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Set up three identical reaction apparatuses, each consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • To each flask, add the respective β-ketoester (1.0 eq), benzaldehyde (1.0 eq), a catalytic amount of piperidine (0.1 eq), and toluene (30 mL).

  • Heat the mixtures to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reactions by observing the amount of water collected over time. The reaction is complete when no more water is produced.

  • Compare the time taken for each reaction to reach completion.

  • Upon completion, cool the reaction mixtures, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR spectroscopy to confirm the formation of the condensed product and compare the yields.

Rationale for Experimental Choices:

  • Piperidine is a weak base commonly used as a catalyst for the Knoevenagel condensation.[10]

  • Toluene and a Dean-Stark trap are used to azeotropically remove the water produced during the reaction, which drives the equilibrium towards the product.[11]

  • Monitoring water formation provides a direct measure of the reaction progress and allows for a comparison of reaction rates.

Conclusion

The reactivity of β-ketoesters is a finely tuned interplay of electronic and steric factors. While Ethyl Acetoacetate serves as a fundamental building block, substituted analogues like Ethyl Benzoylacetate and this compound offer distinct reactivity profiles. The presence of the remote, yet powerful, electron-withdrawing cyano group in this compound is predicted to significantly enhance the acidity of its α-protons and the electrophilicity of its carbonyl carbons. This heightened reactivity can be strategically exploited to achieve transformations under milder conditions, potentially leading to improved yields and selectivity. For researchers in drug discovery and process development, a thorough understanding of these nuances is paramount for the rational design of efficient and innovative synthetic routes. The experimental protocols provided herein offer a robust framework for validating these principles and selecting the optimal β-ketoester for a given synthetic challenge.

References

  • Vertex AI Search. Hantzsch pyridine synthesis.
  • NROChemistry.
  • Wikipedia.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • ACS Sustainable Chemistry & Engineering. Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme.
  • BenchChem. A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.
  • PubChem.
  • Wikipedia. Hantzsch pyridine synthesis.
  • BenchChem. A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters.
  • Britannica.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • J&K Scientific LLC. Biginelli Reaction.
  • National Center for Biotechnology Information. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.
  • Fiveable. Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term.
  • JoVE.
  • Organic Chemistry Tutor.
  • BenchChem. A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • Guidechem.
  • Vedantu. Ethyl Acetoacetate: Structure, Uses & Reactions Explained.
  • Organic Chemistry Portal. Biginelli Reaction.
  • BYJU'S.
  • Chemistry LibreTexts. 23.
  • Wikipedia.
  • Chemistry LibreTexts.
  • Chemistry Steps.
  • Online Organic Chemistry Tutor.
  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.
  • OpenStax. 23.10 Conjugate Carbonyl Additions: The Michael Reaction.
  • Organic Reactions. The Biginelli Dihydropyrimidine Synthesis.
  • ACS Publications.
  • Journal of Internal Medicine & Pharmacology.
  • JoVE.
  • Wikipedia. Michael addition reaction.
  • ResearchGate.
  • ACS Publications. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters.
  • Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
  • Slideshare.
  • J&K Scientific LLC.
  • ResearchGate. Possible keto-enol tautomerism of β-keto ester IV.
  • ResearchGate. (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Wikipedia.
  • Loba Chemie.
  • ACS Publications. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers | Journal of the American Chemical Society.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich.
  • ChemicalBook.

Sources

A Comparative Guide to the Synthesis of Cyclic β-Keto Esters: Alternatives to the Dieckmann Cyclization for Ethyl 2-oxocyclopentanecarboxylate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for constructing the cyclic β-keto ester core of molecules like Ethyl 6-cyano-2-oxohexanoate, which cyclizes to form an Ethyl 2-oxocyclopentanecarboxylate derivative. While the Dieckmann cyclization remains a cornerstone for this transformation, its limitations necessitate a comprehensive understanding of alternative methods. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable intermediates. We will explore the mechanistic underpinnings, practical advantages, and experimental protocols of key alternatives, supported by comparative data and authoritative references.

The Benchmark: Dieckmann Cyclization

The Dieckmann cyclization, or Dieckmann condensation, is the intramolecular Claisen condensation of a diester to yield a cyclic β-keto ester.[1][2] For the synthesis of a five-membered ring, as required for the cyclized form of this compound, a 1,6-diester such as diethyl adipate or its derivatives is used.[3][4] The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, and is driven by the formation of a stable, resonance-stabilized enolate of the product.[5][6] An acidic workup is required to furnish the final neutral product.[4]

Mechanism: The mechanism involves the deprotonation of an α-carbon to one ester group, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the carbonyl of the second ester group. Subsequent elimination of an alkoxide yields the cyclic β-keto ester.[7][8]

Key Characteristics:

  • Strengths: Well-established, reliable for 5- and 6-membered rings, relatively inexpensive reagents.[2][4]

  • Limitations: Requires a full equivalent of a strong base, can be sensitive to steric hindrance, and may yield mixtures of products if the α-carbons are not equivalent.[6][8] The reaction can also be reversible, especially if the β-keto ester product lacks an enolizable proton.[2]

Dieckmann_Cyclization cluster_reaction Dieckmann Cyclization Pathway reactant Diethyl 3-cyanoadipate enolate Enolate Intermediate reactant->enolate 1. Base (NaOEt) -EtOH tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product_enolate Product Enolate (Stabilized) tetrahedral->product_enolate -OEt⁻ product Cyclic β-Keto Ester product_enolate->product 2. Acidic Workup base NaOEt acid H3O+

Caption: Mechanism of the Dieckmann Cyclization.

Alternative Method 1: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is the intramolecular variant of the Thorpe reaction, involving the cyclization of an α,ω-dinitrile catalyzed by a strong base.[9][10] The initial product is a cyclic β-enaminonitrile, which upon acidic hydrolysis yields a cyclic α-cyanoketone.[11][12] This method is conceptually related to the Dieckmann condensation but utilizes nitriles as the reactive functional groups.[10][13] It is particularly effective for creating five- to eight-membered rings and macrocycles.[11]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride (NaH) is critical.[9][12] Unlike alkoxides used in the Dieckmann reaction, these bases prevent unwanted side reactions like saponification of esters or addition to the nitrile group. The reaction is often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, especially for larger rings.[12]

Advantages over Dieckmann:

  • Avoids potential side reactions associated with ester functionalities.

  • The nitrile group is a versatile handle for further transformations.

  • Applicable to a wider range of ring sizes, including macrocycles.[9]

Disadvantages:

  • Requires a subsequent hydrolysis step to obtain the ketone.

  • The starting dinitriles may be less readily available than diesters.

  • Fails for the synthesis of nine- to twelve-membered rings.[11]

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., Argon).

  • Reagent Preparation: In the flask, suspend sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: A solution of adiponitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension at room temperature.

  • Reaction: The mixture is heated to reflux and maintained for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching & Hydrolysis: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 3 M HCl). The mixture is then heated to reflux for 2-4 hours to facilitate the hydrolysis of the intermediate enamine.

  • Workup: The mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product (2-cyanocyclopentanone) is purified by vacuum distillation or column chromatography.

Thorpe_Ziegler cluster_reaction Thorpe-Ziegler Reaction Pathway reactant Adiponitrile (α,ω-dinitrile) carbanion Nitrile-stabilized Carbanion reactant->carbanion 1. Base (NaH) iminonitrile Cyclic Iminonitrile carbanion->iminonitrile Intramolecular Nucleophilic Addition enaminonitrile Cyclic β-Enaminonitrile (Tautomer) iminonitrile->enaminonitrile Tautomerization product Cyclic α-Cyanoketone enaminonitrile->product 2. Acidic Hydrolysis base NaH acid H3O+

Caption: Mechanism of the Thorpe-Ziegler Reaction.

Alternative Method 2: Intramolecular C-Acylation

Intramolecular C-acylation offers a direct route to cyclic ketones by forming a carbon-carbon bond between a nucleophilic carbon center and an electrophilic acyl group within the same molecule.[14] While Friedel-Crafts acylation is a well-known example for aromatic systems, analogous reactions can be performed on aliphatic substrates.[15][16] For a molecule like this compound, this could involve the cyclization of a precursor like 6-cyano-6-(methoxycarbonyl)hexanoyl chloride. Here, an in-situ generated enolate attacks the acid chloride.

Causality Behind Experimental Choices: This strategy relies on differentiating the reactivity of two carbonyl groups. Converting one carboxylic acid of a precursor to an acid chloride makes it a highly reactive electrophile. The other ester group can be used to generate a soft enolate nucleophile using a strong, non-nucleophilic base like LDA at low temperatures to ensure kinetic control and prevent self-condensation or decomposition.

Advantages over Dieckmann:

  • The high reactivity of the acylating agent (e.g., acid chloride) can drive the reaction to completion.

  • Can be adapted to form various ring sizes.

Disadvantages:

  • Requires the synthesis of a specialized precursor with differentiated functional groups.

  • The high reactivity of acid chlorides can lead to side reactions if not handled under strictly controlled, anhydrous conditions.

Experimental Protocol: Intramolecular Acylation of an Ester-Acid Chloride
  • Setup: A flame-dried flask under an inert atmosphere is cooled to -78 °C (dry ice/acetone bath).

  • Enolate Formation: Anhydrous THF and diisopropylamine (1.1 eq) are added. n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form LDA. The precursor ester (e.g., Ethyl 6-cyanoheptanedioate) (1.0 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.

  • Cyclization: A solution of a cyclizing agent, such as an acid chloride derivative of the same molecule, in anhydrous THF is added slowly to the enolate solution at -78 °C.

  • Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Alternative Method 3: Ring-Closing Metathesis (RCM) and Oxidation

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic alkenes, including macrocycles, with exceptional functional group tolerance.[17][18] This metal-catalyzed reaction cyclizes a diene precursor, releasing ethylene as the only byproduct.[17] To obtain a cyclic ketone, the resulting cycloalkene must be subsequently oxidized. This two-step sequence provides a modern and highly adaptable alternative to classical condensation methods.

Causality Behind Experimental Choices: The choice of catalyst (e.g., Grubbs' or Schrock catalysts) is crucial for RCM and is selected based on the substrate's steric and electronic properties.[17] Following RCM, the oxidation of the newly formed double bond can be achieved through various methods. Wacker-type oxidation (using a palladium catalyst and an oxidant like O₂) or ozonolysis followed by a reductive workup are common choices to convert the cycloalkene into the desired cyclic ketone. This two-step approach decouples the ring-forming and ketone-forming steps, often leading to cleaner reactions and higher overall yields.

Advantages over Dieckmann:

  • Extraordinary tolerance for a wide range of functional groups (amides, alcohols, even ketones).[19]

  • Applicable to the synthesis of a very broad range of ring sizes (5- to >30-membered).[18]

  • Reactions are often performed under neutral and mild conditions.

Disadvantages:

  • Requires a two-step sequence (cyclization then oxidation).

  • Metal catalysts can be expensive and may require removal from the final product.

  • Requires a diene starting material, which may necessitate additional synthetic steps to prepare.

Experimental Protocol: RCM/Oxidation Sequence

Step A: Ring-Closing Metathesis

  • Setup: In a glovebox or under an inert atmosphere, dissolve the diene precursor (e.g., an appropriately substituted diethyl diallylmalonate derivative) (1.0 eq) in a degassed solvent such as dichloromethane (DCM) or toluene.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' Second Generation Catalyst, 1-5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40 °C) and monitor the reaction by TLC or GC-MS. The evolution of ethylene gas is an indicator of reaction progress.

  • Workup: Once the starting material is consumed, quench the reaction by adding a scavenger like ethyl vinyl ether. Filter the mixture through a pad of silica gel or celite to remove the majority of the ruthenium catalyst. Concentrate the filtrate under reduced pressure. The crude cycloalkene can be purified by chromatography or used directly in the next step.

Step B: Wacker-Type Oxidation

  • Setup: Dissolve the crude cycloalkene from Step A in a solvent mixture such as dimethylformamide (DMF) and water.

  • Catalyst Addition: Add palladium(II) chloride (PdCl₂, 10 mol%) and copper(I) chloride (CuCl, 1.0 eq) as a co-catalyst.

  • Reaction: Bubble air or oxygen through the stirred solution at room temperature for 12-24 hours.

  • Workup: Dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final cyclic ketone product by column chromatography.

RCM_Workflow start Diene Precursor rcm Ring-Closing Metathesis (RCM) start->rcm cycloalkene Cycloalkene Intermediate rcm->cycloalkene - C₂H₄ oxidation Oxidation cycloalkene->oxidation product Cyclic Ketone Product oxidation->product catalyst Grubbs' Catalyst catalyst->rcm oxidant PdCl₂/CuCl, O₂ oxidant->oxidation

Caption: Workflow for RCM/Oxidation Sequence.

Comparative Summary

FeatureDieckmann CyclizationThorpe-Ziegler ReactionIntramolecular C-AcylationRing-Closing Metathesis (RCM) / Oxidation
Precursor 1,6- or 1,7-Diesterα,ω-DinitrileDifferentiated diacid derivativeDiene
Key Reagents Strong alkoxide base (e.g., NaOEt)Strong, non-nucleophilic base (e.g., NaH, LHMDS)Strong, non-nucleophilic base (e.g., LDA)Ru/Mo-based metathesis catalyst; Oxidant (e.g., PdCl₂)
Product Cyclic β-Keto EsterCyclic α-Cyanoketone (after hydrolysis)Cyclic β-Keto EsterCyclic Ketone
Number of Steps One (plus workup)Two (cyclization, then hydrolysis)One (plus workup)Two (cyclization, then oxidation)
Ring Size Scope Good for 5-6 membered ringsGood for 5-8 and >13 membered ringsVersatileExcellent for 5- to 30+ membered rings
Functional Group Tolerance ModerateGoodModerateExcellent
Key Advantage Well-established, cost-effectiveUtilizes versatile nitrile groupDirect, driven by reactive acylating agentBroad substrate scope, mild conditions
Key Disadvantage Requires stoichiometric base, potential for side reactionsRequires hydrolysis, dinitrile availabilityPrecursor synthesis can be complexExpensive catalysts, two-step process

Conclusion

The synthesis of cyclic β-keto esters and their analogues is a critical task in modern organic chemistry. While the Dieckmann cyclization provides a classic and often effective solution, its limitations in scope and conditions warrant consideration of superior alternatives for complex targets.

  • The Thorpe-Ziegler reaction is an excellent choice when working with nitrile-containing molecules or when ester-related side reactions are a concern.[9][11]

  • Intramolecular C-acylation offers a powerful, albeit more synthetically demanding, route for specific substrates where high reactivity is needed to ensure cyclization.[14]

  • The Ring-Closing Metathesis (RCM)/Oxidation sequence represents the most modern and versatile approach.[17][19] Its unparalleled functional group tolerance and broad scope for ring sizes make it the premier choice for complex, multi-functionalized molecules, despite the higher cost of catalysts and the two-step procedure.

The optimal synthetic route ultimately depends on the specific structural features of the target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough evaluation of these factors, guided by the comparisons in this document, will enable researchers to select the most efficient and robust method for their synthetic campaign.

References

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link][11]

  • Kokubo, K., Matsumasa, K., Miura, M., & Nomura, M. (2005). Ketone synthesis by intramolecular acylation of organorhodium(I) with ester. Journal of the American Chemical Society, 127(5), 1390–1391. Retrieved from [Link][20]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link][21]

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link][12]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. Retrieved from [Link][22]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link][23]

  • University of Calgary. (n.d.). Ch18: Robinson annulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link][24]

  • Lee, H. Y., & Kim, B. G. (2004). Divergent synthesis of cyclic ketones via a ring-closing metathesis and oxidation method. Organic Letters, 6(24), 4479–4481. [This is a representative citation for the RCM/oxidation strategy, though the direct link is not in the search results, the concept is supported by result[25]]

  • Chemistry LibreTexts. (2023, January 22). Formation of Cyclic Ketones by Intramolecular Acylation. Retrieved from [Link][14]

  • Johnson, W. S. (1944). The Formation of Cyclic Ketones by Intramolecular Acylation. Organic Reactions. Retrieved from [Link][15]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link][17]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link][1]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link][18]

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link][7]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link][16]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Singh, R. P., & Ghosh, S. K. (2007). Synthesis of Macrocyclic Compounds by Ring Closing Metathesis. Current Organic Chemistry, 11(15), 1339-1365. Retrieved from [Link][19]

Sources

A Comparative Mechanistic Investigation of Ethyl 6-cyano-2-oxohexanoate Reactions: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic manipulation of multifunctional molecules is paramount. Ethyl 6-cyano-2-oxohexanoate, a δ-cyano-α-ketoester, represents a versatile scaffold with the potential to generate a variety of heterocyclic structures, particularly substituted piperidines, which are prevalent motifs in pharmaceuticals. The reactivity of this linear precursor is governed by the interplay between its three key functional groups: the nitrile, the α-keto group, and the ester. The choice of reaction conditions dictates the mechanistic pathway, leading to distinct products with varying yields and stereoselectivity.

This guide provides a comparative analysis of the primary mechanistic pathways for the cyclization of this compound. We will delve into the underlying principles of base-catalyzed, acid-catalyzed, and reductive cyclization reactions, offering a rationale for experimental choices and presenting supporting data from analogous systems to inform synthetic design.

Competing Mechanistic Pathways: An Overview

The strategic cyclization of this compound can be broadly categorized into three distinct mechanistic routes, each triggered by a specific type of catalyst or reagent. The choice of pathway is critical as it determines the nature of the resulting heterocyclic core.

G cluster_start This compound cluster_paths Reaction Conditions cluster_products Primary Cyclized Intermediates start NC-(CH2)4-CO-COOEt base Base-Catalyzed (e.g., NaOEt, KOtBu) start->base Intramolecular Nucleophilic Attack acid Acid-Catalyzed (e.g., H2SO4, TsOH) start->acid Intramolecular Condensation reductive Reductive Amination (e.g., H2/Catalyst) start->reductive Reduction & Cyclization product_base Enamine/Iminonitrile (Thorpe-Ziegler) base->product_base product_acid Enol/Iminium Ion Intermediate (Aldol/Pictet-Spengler type) acid->product_acid product_reductive Piperidine/Piperidone (Reductive Cyclization) reductive->product_reductive

Figure 1: Overview of the three primary competing reaction pathways for the cyclization of this compound.

Base-Catalyzed Intramolecular Cyclization: The Thorpe-Ziegler Pathway

The reaction of a δ-cyano-α-ketoester under basic conditions is a classic example of the Thorpe-Ziegler reaction, a powerful method for the formation of five- and six-membered rings.[1][2] The mechanism hinges on the generation of a carbanion alpha to the nitrile, which then acts as an intramolecular nucleophile.

Mechanistic Rationale:

The choice of a strong, non-nucleophilic base is crucial to favor deprotonation at the carbon alpha to the nitrile over competing reactions such as hydrolysis of the ester. The acidity of the α-proton is enhanced by the electron-withdrawing effect of the nitrile group. Once formed, the carbanion attacks the electrophilic carbon of the ketone, leading to a cyclic intermediate that, after protonation and tautomerization, yields a stable enamine. Subsequent hydrolysis of the enamine and nitrile can afford a cyclic keto-acid.

G cluster_mech Thorpe-Ziegler Mechanism A This compound B Carbanion Intermediate A->B Base (B-) C Cyclic Alkoxide B->C Intramolecular Nucleophilic Attack D Iminonitrile C->D Protonation E Enamine Product D->E Tautomerization

Figure 2: Simplified mechanism of the base-catalyzed Thorpe-Ziegler cyclization.

Comparative Performance (Analogous System):

Catalyst/BaseSolventTemperature (°C)Outcome (Analogous System)Reference
t-BuOKt-BuOHRefluxRegioselective formation of A-pentacyclic alkene β-ketonitrile[3]
NaOEtEtOHRefluxTypical conditions for Thorpe-Ziegler reactions[1]

Experimental Protocol (General Thorpe-Ziegler Cyclization):

This protocol is a generalized procedure based on classical Thorpe-Ziegler conditions.

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, a solution of the δ-cyano-α-ketoester (1.0 eq.) in anhydrous ethanol is added dropwise under an inert atmosphere (N2 or Ar).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of a weak acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Acid-Catalyzed Intramolecular Cyclization

In the presence of a strong acid, the reaction mechanism is expected to proceed through an initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the ketone. The nitrile can then act as a nucleophile, leading to a cyclic iminium ion intermediate.

Mechanistic Rationale:

This pathway is analogous to the Pictet-Spengler reaction or an intramolecular aldol-type condensation. The key step is the acid-catalyzed enolization or the direct nucleophilic attack of the nitrile nitrogen onto the protonated ketone. The resulting cyclic intermediate can then be hydrolyzed to a lactam or undergo further reactions depending on the workup conditions. In a study of a similar 1,4-diketone system, acidic conditions (TsOH in benzene) promoted heterocyclization involving the enolized ketone and the cyano group.[3]

G cluster_mech Acid-Catalyzed Cyclization Mechanism A This compound B Protonated Ketone A->B H+ C Cyclic Iminium Ion B->C Intramolecular Nitrile Attack D Cyclic Enamine/Amide C->D Deprotonation/Hydrolysis G cluster_workflow Reductive Cyclization Workflow Start This compound Step1 H2, Catalyst (e.g., Raney Ni, Raney Co) Start->Step1 Intermediate In situ generated Amino Alcohol Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Substituted Piperidine Step2->Product

Sources

A Comparative Guide to the Kinetic Analysis of the Intramolecular Condensation of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the kinetic studies of the intramolecular condensation of Ethyl 6-cyano-2-oxohexanoate, a key transformation for the synthesis of 2-oxocyclopentanecarbonitrile. This versatile cyclic β-keto nitrile serves as a crucial building block in the synthesis of various biologically active molecules and natural products. We will explore the nuances of the reaction mechanism, present a detailed protocol for its kinetic analysis, and compare its performance with alternative synthetic strategies. This guide is intended to equip researchers with the necessary knowledge to select and optimize the synthesis of this important intermediate.

Introduction: The Significance of 2-Oxocyclopentanecarbonitrile

Cyclic β-keto nitriles, such as 2-oxocyclopentanecarbonitrile, are highly valuable intermediates in organic synthesis. The presence of both a ketone and a nitrile functionality within a five-membered ring offers a rich chemical landscape for further molecular elaboration. These motifs are found in the core structure of various pharmaceuticals and natural products, making their efficient synthesis a topic of considerable interest. The intramolecular condensation of this compound represents a direct and atom-economical approach to this key cyclic scaffold.

The Thorpe-Ziegler Reaction: A Mechanistic Overview

The intramolecular condensation of this compound is a classic example of the Thorpe-Ziegler reaction . This base-catalyzed reaction involves the intramolecular cyclization of a dinitrile or, as in this case, a molecule containing both a nitrile and an ester group, to form a cyclic β-enaminonitrile, which upon acidic workup, yields the corresponding cyclic ketone.[1][2] The reaction is conceptually related to the Dieckmann condensation, which involves the intramolecular cyclization of diesters.[3][4]

The generally accepted mechanism for the Thorpe-Ziegler reaction proceeds through the following key steps[1]:

  • Deprotonation: A strong base abstracts an acidic α-proton from the carbon adjacent to the nitrile group, generating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group within the same molecule.

  • Cyclization and Elimination: This intramolecular attack forms a five-membered ring and a tetrahedral intermediate, which then collapses by eliminating the ethoxide leaving group.

  • Tautomerization and Hydrolysis: The initial product is a cyclic β-enaminonitrile, which is then hydrolyzed under acidic conditions to yield the final product, 2-oxocyclopentanecarbonitrile.

Thorpe_Ziegler_Mechanism cluster_0 Thorpe-Ziegler Condensation Start This compound Enolate Resonance-stabilized Carbanion (Enolate) Start->Enolate Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Enaminonitrile Cyclic β-Enaminonitrile Cyclic_Intermediate->Enaminonitrile Elimination of EtO- Product 2-Oxocyclopentanecarbonitrile Enaminonitrile->Product Acidic Workup (Hydrolysis) HPLC_Kinetic_Workflow cluster_workflow HPLC Kinetic Study Workflow A Prepare Standard Solutions & Generate Calibration Curves H Convert Peak Areas to Concentrations using Calibration Curves A->H B Set up Thermostated Reaction: Substrate in Solvent C Initiate Reaction with Base & Start Timer B->C D Withdraw Aliquots at Regular Time Intervals C->D E Quench Reaction in Aliquots D->E F Inject Quenched Aliquots into HPLC E->F G Record Peak Areas of Reactant and Product F->G G->H I Plot Concentration vs. Time to Determine Rate Law & k_obs H->I J Repeat at Different Temperatures I->J K Construct Arrhenius Plot to Determine Activation Energy J->K Synthesis_Comparison cluster_comparison Synthetic Route Comparison A Target: 2-Oxocyclopentanecarbonitrile B Thorpe-Ziegler Condensation A->B C Dieckmann Condensation A->C D Intramolecular Alkylation A->D B_adv Advantages: - Direct, one-pot - Good yields B->B_adv B_dis Disadvantages: - Requires specific precursor B->B_dis C_adv Advantages: - High yields - Readily available starting materials C->C_adv C_dis Disadvantages: - Multi-step process C->C_dis D_adv Advantages: - Potentially efficient cyclization D->D_adv D_dis Disadvantages: - Precursor synthesis can be difficult D->D_dis

Sources

A Senior Application Scientist's Guide to Base Selection for the Intramolecular Cyclization of Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of cyclic β-keto esters and nitriles serves as a critical step in the construction of complex molecular architectures found in numerous pharmaceuticals. The intramolecular cyclization of Ethyl 6-cyano-2-oxohexanoate is a key transformation that can lead to valuable six-membered ring systems. The choice of base in this reaction is not merely a matter of initiating a deprotonation but is a determining factor that dictates the reaction pathway, and consequently, the product distribution and overall yield. This guide provides an in-depth comparison of common bases used for this transformation, supported by mechanistic insights and experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic strategies.

The Mechanistic Crossroads: Dieckmann vs. Thorpe-Ziegler Condensation

The structure of this compound presents two primary pathways for intramolecular cyclization: the Dieckmann condensation and the Thorpe-Ziegler reaction. The chosen base plays a pivotal role in steering the reaction toward one of these pathways.

  • Dieckmann Condensation: This reaction involves the intramolecular condensation of a diester or a keto-ester. In the case of this compound, the base would deprotonate the α-carbon to the ester, which then attacks the ketone carbonyl, leading to a cyclic β-keto ester.[1][2][3]

  • Thorpe-Ziegler Reaction: This reaction is the intramolecular version of the self-condensation of nitriles.[4][5][6][7] Here, the base would deprotonate the α-carbon to the nitrile, which then attacks the ketone or ester carbonyl. This pathway results in the formation of a cyclic β-enaminonitrile.

The acidity of the α-protons is a key determinant. The protons α to the ketone are the most acidic, followed by those α to the nitrile, and finally those α to the ester. A carefully selected base can selectively deprotonate at the desired position, thereby influencing the reaction outcome.

G cluster_0 Reaction Pathways Start This compound Base Base Start->Base Dieckmann Dieckmann Pathway (α-to-ester deprotonation) Base->Dieckmann Favored by alkoxides Thorpe_Ziegler Thorpe-Ziegler Pathway (α-to-nitrile deprotonation) Base->Thorpe_Ziegler Favored by strong, non-nucleophilic bases Product_Dieckmann Cyclic β-Keto Ester Dieckmann->Product_Dieckmann Product_Thorpe Cyclic β-Enaminonitrile Thorpe_Ziegler->Product_Thorpe

Competing Dieckmann and Thorpe-Ziegler pathways.

Comparative Analysis of Bases

The selection of the appropriate base is paramount for achieving high yields and selectivity. Below is a comparative analysis of commonly employed bases, with performance data extrapolated from analogous intramolecular cyclization reactions.

BaseTypical Solvent(s)Key Characteristics & Performance InsightsAnalogous Reaction Yield (%)
Sodium Ethoxide (NaOEt) Ethanol, TolueneA classic, cost-effective base for Dieckmann condensations. Its use in a protic solvent like ethanol can lead to side reactions such as transesterification. In aprotic solvents like toluene, it is more effective.[8]~70-80% (Dieckmann of diesters)
Potassium tert-Butoxide (t-BuOK) tert-Butanol, THF, TolueneA stronger, more sterically hindered base than sodium ethoxide.[9] Its bulkiness can favor deprotonation at less hindered sites and often leads to cleaner reactions with higher yields in aprotic solvents.[10] It is also effective in Thorpe-Ziegler reactions.[5][11]60-90% (Intramolecular cyclization of β-keto nitriles and diesters)[10][12]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Toluene, THF, AcetonitrileA non-nucleophilic, organic base that is effective in promoting various condensation and cyclization reactions.[13][14] Its milder nature can be advantageous when dealing with sensitive functional groups.80-95% (In related condensation reactions)
Sodium Hydride (NaH) THF, Toluene, DMFA strong, non-nucleophilic base that is highly effective for deprotonating acidic C-H bonds. It is commonly used in both Dieckmann and Thorpe-Ziegler reactions, often providing high yields.[5][15][16]80-95% (Dieckmann and Thorpe-Ziegler reactions)[16]

Experimental Protocols

The following protocols are representative methodologies for the intramolecular cyclization of a substrate analogous to this compound, providing a starting point for optimization.

Protocol 1: Cyclization using Sodium Hydride in THF

This protocol is adapted from standard procedures for Dieckmann and Thorpe-Ziegler condensations and is expected to favor the Thorpe-Ziegler pathway due to the strength of the base.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF, 50 mL).

  • Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF (20 mL) to the stirred suspension over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of ethanol. Acidify the mixture with 1 M HCl until the pH is ~2-3.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization using Potassium tert-Butoxide in Toluene

This protocol utilizes a strong, sterically hindered base in a non-polar aprotic solvent, which can favor clean deprotonation and cyclization.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous toluene (50 mL).

  • Reaction Initiation: Heat the mixture to reflux. Add a solution of this compound (1.0 equivalent) in anhydrous toluene (20 mL) dropwise to the refluxing mixture over 30 minutes.

  • Reaction Progression: Continue to reflux the reaction mixture and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and 1 M HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

G cluster_1 Experimental Workflow Start Prepare Base Suspension (e.g., NaH in THF) Add_Substrate Add this compound Solution Start->Add_Substrate Reaction Heat to Reflux & Monitor by TLC Add_Substrate->Reaction Quench Quench Reaction & Acidify Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

A generalized experimental workflow for the cyclization.

Conclusion and Recommendations

The choice of base for the intramolecular cyclization of this compound is a critical parameter that dictates the reaction pathway and yield.

  • For favoring the Thorpe-Ziegler pathway to yield a cyclic β-enaminonitrile, strong, non-nucleophilic bases such as sodium hydride or LHMDS in an aprotic solvent like THF are recommended. These bases can effectively deprotonate the α-position to the nitrile.

  • To favor the Dieckmann condensation pathway, leading to a cyclic β-keto ester, a sterically hindered alkoxide like potassium tert-butoxide in an aprotic solvent such as toluene is a strong candidate. Its bulk can direct deprotonation towards the more accessible α-protons of the ketone or ester.

  • Sodium ethoxide is a viable, economical option, particularly in an aprotic solvent, though it may lead to lower yields compared to stronger bases.

  • DBU offers a milder alternative that can be beneficial if the substrate is sensitive to harsh basic conditions, potentially leading to cleaner reactions.

Ultimately, the optimal base and reaction conditions should be determined empirically for this specific substrate. The information and protocols provided in this guide serve as a robust starting point for researchers to develop a high-yielding and selective synthesis of the desired cyclic product.

References

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Thorpe reaction. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Dieckmann condensation. Retrieved from [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization a | Download Table. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Dieckmann condensation. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-methyl-. Retrieved from [Link]

  • ACS Publications. (2023, August 17). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (n.d.). Aqueous/Nonaqueous DBU Mixtures: Versatile Switching Media for Chemoselective Aldol, Baylis-Hillman, and Aldol Condensation Reactions. Retrieved from [Link]

  • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • Chegg. (2020, July 25). Solved Explain why potassium tert-butoxide is a stronger. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles. Retrieved from [Link]

  • LibreTexts. (n.d.). 73 Which Is A Better Nucleophile : Methoxide Or Tert Butoxide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
  • ResearchGate. (n.d.). Intramolecular cyclization of a Schiff base | Download Scientific Diagram. Retrieved from [Link]

  • National Institutes of Health. (2023, August 14). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of phenylacrylonitrile derivatives of aromatic aldehydes in presence of DBU. Retrieved from [Link]

  • ResearchGate. (2025, March 4). (PDF) Aqueous/Nonaqueous DBU Mixtures: Versatile Switching Media for Chemoselective Aldol, Baylis‐Hillman, and Aldol Condensation Reactions. Retrieved from [Link]

  • Vibrant Pharma Inc. (n.d.). 1-Cyano-cyclohexanecarboxylic acid ethyl ester; Ethyl 1-cyanocyclohexane-1-carboxylate. Retrieved from [Link]

Sources

Navigating the Unexpected: A Comparative Guide to the Structural Elucidation of Products from Ethyl 6-cyano-2-oxohexanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the predictability of chemical transformations is paramount. Yet, it is often the unexpected reaction pathways that lead to novel molecular architectures and, consequently, new avenues for discovery. This guide delves into the structural elucidation of products derived from Ethyl 6-cyano-2-oxohexanoate, a versatile starting material that, under certain conditions, can yield surprising molecular frameworks alongside expected structures. We will provide a comparative analysis of the expected Dieckmann condensation product and a plausible, yet unexpected, piperidine-based cyclized product, supported by experimental data and spectroscopic analysis. Our focus will be on the "why" behind the experimental choices, offering insights into the mechanistic possibilities that govern these transformations.

The Duality of Reactivity: Expected vs. Unexpected Pathways

This compound possesses two key reactive sites: a β-ketoester moiety and a terminal nitrile group. This duality sets the stage for competing intramolecular cyclization reactions, primarily the Dieckmann condensation and a Thorpe-Ziegler type reaction.

The Expected Pathway: Dieckmann Condensation

Under basic conditions, the most anticipated reaction is the Dieckmann condensation, an intramolecular Claisen condensation of a diester (or in this case, a ketoester) to form a cyclic β-ketoester.[1][2][3] In the case of this compound, this would lead to the formation of a five-membered cyclopentanone ring.

An Unexpected Diversion: The Thorpe-Ziegler Pathway and Subsequent Cyclization

The presence of the nitrile group introduces the possibility of a Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile.[3][4][5] While our substrate is not a dinitrile, the nitrile group can still participate in cyclization, potentially leading to nitrogen-containing heterocyclic structures. A plausible unexpected product is a substituted piperidine, formed through a cascade of reactions initiated by the interaction of the enolate with the nitrile group, followed by cyclization and tautomerization.

Structural Elucidation: A Tale of Two Products

To illustrate the process of structural elucidation, we will compare the expected product, Ethyl 2-oxocyclopentanecarboxylate (1) , with a hypothetical but plausible unexpected product, Ethyl 3-amino-4-cyano-2-oxo-piperidine-3-carboxylate (2) .

Product 1 (Expected): Ethyl 2-oxocyclopentanecarboxylate

The structure of this known compound can be readily confirmed by standard spectroscopic techniques.

Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (1)
1H NMR (CDCl3, 400 MHz) δ 4.20 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.25 (t, J = 7.5 Hz, 1H, CH-CO), 2.50-2.30 (m, 2H, CH2), 2.20-2.00 (m, 4H, 2xCH2), 1.28 (t, J = 7.1 Hz, 3H, OCH2CH3).
13C NMR (CDCl3, 100 MHz) δ 205.1 (C=O, ketone), 171.5 (C=O, ester), 61.5 (OCH2), 55.0 (CH-CO), 38.0, 30.5, 20.5 (3xCH2), 14.2 (CH3).
Mass Spectrometry (EI) m/z (%): 156 (M+), 128, 111, 83, 55.

The key diagnostic signals are the presence of the ester and ketone carbonyls in the 13C NMR spectrum and the characteristic splitting patterns in the 1H NMR spectrum corresponding to the cyclopentane ring protons.

Product 2 (Unexpected): A Substituted Piperidone

The structural elucidation of an unexpected product like Ethyl 3-amino-4-cyano-2-oxo-piperidine-3-carboxylate (2) requires a more detailed analysis.

Predicted Spectroscopic Data for Ethyl 3-amino-4-cyano-2-oxo-piperidine-3-carboxylate (2)
1H NMR (DMSO-d6, 400 MHz) δ 7.5-8.0 (br s, 1H, NH-CO), 4.15 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.5-3.7 (m, 2H, CH2-N), 3.0-3.2 (br s, 2H, NH2), 2.0-2.3 (m, 2H, CH2), 1.20 (t, J = 7.0 Hz, 3H, OCH2CH3).
13C NMR (DMSO-d6, 100 MHz) δ 170.5 (C=O, amide), 168.0 (C=O, ester), 118.0 (C≡N), 61.0 (OCH2), 60.0 (quaternary C), 45.0 (CH2-N), 30.0 (CH2), 14.0 (CH3).
Mass Spectrometry (ESI) m/z: [M+H]+. Characteristic fragmentations would involve the loss of the ethoxycarbonyl group and cleavage of the piperidine ring.[6][7]
IR Spectroscopy Strong absorptions around 3400-3200 cm-1 (N-H stretching), 2240 cm-1 (C≡N stretching), 1735 cm-1 (C=O ester stretching), and 1680 cm-1 (C=O amide stretching).

The presence of nitrogen would be indicated by an odd molecular weight in the mass spectrum. The 13C NMR would be crucial in identifying the nitrile carbon and the two distinct carbonyl carbons (amide and ester). Two-dimensional NMR techniques like HSQC and HMBC would be essential to establish the connectivity between protons and carbons, confirming the piperidone ring structure and the substitution pattern.

Mechanistic Rationale: A Competition of Pathways

The formation of the unexpected piperidone product can be rationalized by considering a reaction cascade that competes with the Dieckmann condensation.

G cluster_0 Reaction Initiation cluster_1 Competing Pathways cluster_2 Product Formation A This compound B Enolate Formation (Base) A->B Base C Dieckmann Condensation (Attack on Ester Carbonyl) B->C D Thorpe-Ziegler Type Addition (Attack on Nitrile Carbon) B->D E Expected Product: Ethyl 2-oxocyclopentanecarboxylate C->E F Intermediate Iminyl Anion D->F G Tautomerization & Cyclization F->G H Unexpected Product: Substituted Piperidone G->H G A Reaction of this compound B Isolation of Unexpected Product (e.g., Chromatography) A->B C Preliminary Analysis (TLC, Melting Point, IR) B->C D Mass Spectrometry (HRMS for Molecular Formula) C->D E 1D NMR Spectroscopy (1H, 13C, DEPT) C->E G Structure Hypothesis D->G F 2D NMR Spectroscopy (COSY, HSQC, HMBC) E->F E->G F->G H X-ray Crystallography (If Crystalline) G->H J MS/MS Fragmentation Analysis G->J I Definitive Structure H->I J->I

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 6-cyano-2-oxohexanoate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 6-cyano-2-oxohexanoate, a compound featuring both a nitrile and an ester functional group. Our focus is to empower researchers with the knowledge to manage this chemical waste stream safely and in compliance with regulatory standards, thereby fostering a culture of safety and environmental stewardship.

The dual functionality of this compound necessitates a disposal protocol that addresses the hazards associated with both nitriles and esters. Organic nitriles can be toxic and may release hydrogen cyanide gas under acidic conditions.[1] Esters, while generally less hazardous, can be flammable and require appropriate handling.[2] Therefore, a multi-faceted approach to disposal is paramount.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is crucial. The primary hazards associated with this compound are:

  • Toxicity: The cyano group (-C≡N) is a key toxicophore. Nitrile compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1]

  • Reactivity: Contact with strong acids can lead to the liberation of highly toxic hydrogen cyanide gas.[1] It is also incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Combustibility: While specific data for this compound is unavailable, similar organic esters are considered combustible liquids.[4]

Based on this assessment, the following minimum PPE should be worn:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn. Always inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

II. Segregation and Collection of Waste

Proper segregation of chemical waste is the foundation of a safe disposal program.

Step 1: Designate a Specific Waste Container All waste containing this compound, including neat material, solutions, and contaminated consumables, must be collected in a dedicated, properly labeled hazardous waste container.[5]

Step 2: Container Selection Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[5] Ensure the container is in good condition and free from contamination.

Step 3: Labeling The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Also, include the approximate concentration and any other chemical constituents present in the waste mixture.

III. Disposal Procedures

The following procedures are recommended for the disposal of this compound.

A. Small Quantities (<50 mL) of Liquid Waste

For small quantities of liquid waste, absorption onto an inert material is a common and effective practice.

Experimental Protocol:

  • Working within a chemical fume hood, place an absorbent material such as vermiculite, dry sand, or cat litter in a secondary container.[2]

  • Slowly pour the liquid waste onto the absorbent material, allowing it to be fully absorbed.

  • Place the absorbent material into the designated hazardous waste container.

  • Seal the container tightly.

Rationale: This method contains the liquid waste, reduces the risk of spills, and prepares it for collection by a licensed waste contractor. Evaporation in a fume hood is not a recommended disposal method for this compound due to its potential toxicity.[5]

B. Large Quantities (>50 mL) of Liquid Waste

Large volumes of liquid waste should be collected directly into a designated hazardous waste container.

Experimental Protocol:

  • In a chemical fume hood, carefully pour the liquid waste into the designated hazardous waste container. Avoid splashing.

  • Ensure the container is not filled beyond 90% of its capacity to allow for vapor expansion.

  • Securely cap the container.

  • Store the container in a designated satellite accumulation area away from acids and oxidizing agents.[5]

C. Contaminated Solid Waste

Solid waste, such as contaminated gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.

Experimental Protocol:

  • Collect all contaminated solid waste in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.[6]

  • Once the bag is full, seal it and place it in the designated hazardous waste container for solid waste.

D. Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated before being returned to general use.

Experimental Protocol:

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.

  • Collect the solvent rinse as hazardous waste in the designated liquid waste container.

  • Wash the glassware with soap and water, followed by a final rinse with deionized water.

IV. In-Lab Neutralization (Not Recommended)

While chemical neutralization can be a valid disposal method for some waste streams, it is not recommended for this compound in a standard laboratory setting without specific, validated procedures and a thorough understanding of the reaction chemistry. The hydrolysis of nitriles can be complex, potentially forming intermediate amides and requiring either acidic or alkaline conditions with heating.[7][8] Given the risk of generating hydrogen cyanide under acidic conditions, attempting to neutralize this waste stream without proper controls could be extremely dangerous. The most prudent and safest approach is to dispose of it through a licensed hazardous waste contractor.

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated (this compound) Assess_Form Assess Physical Form Start->Assess_Form Liquid_Waste Liquid Waste Assess_Form->Liquid_Waste Liquid Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Assess_Form->Solid_Waste Solid Assess_Quantity Assess Quantity Liquid_Waste->Assess_Quantity Collect_Solid Collect in Labeled Bag or Container Solid_Waste->Collect_Solid Small_Quantity < 50 mL Assess_Quantity->Small_Quantity Small Large_Quantity > 50 mL Assess_Quantity->Large_Quantity Large Absorb Absorb on Inert Material (e.g., Vermiculite) Small_Quantity->Absorb Collect_Directly Collect Directly into Hazardous Waste Container Large_Quantity->Collect_Directly Waste_Container Place in Labeled Hazardous Waste Container Absorb->Waste_Container Collect_Directly->Waste_Container Collect_Solid->Waste_Container Final_Disposal Arrange for Pickup by Licensed Waste Contractor Waste_Container->Final_Disposal

Caption: Decision workflow for the disposal of this compound.

VI. Conclusion

The responsible disposal of chemical waste is a non-negotiable aspect of laboratory safety and environmental protection. For this compound, a conservative approach that respects the potential hazards of both the nitrile and ester functionalities is essential. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and use of appropriate PPE to proper segregation and collection—researchers can ensure that this waste stream is managed safely and effectively. Ultimately, the final disposal should be entrusted to a licensed and reputable hazardous waste contractor to ensure compliance with all relevant regulations.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: Ethyl cyanoacetate. Retrieved from [Link]

  • University of Oldenburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Chemtalk. (2008). Ester Disposal. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of destruction of cyanide in cyanide-containing waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Old Dominion University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Glendo LLC. (n.d.). Safety Data Sheet: Tap Magic. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2016, January 15). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-cyano-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. Ethyl 6-cyano-2-oxohexanoate, while not widely documented in public safety literature, possesses structural features—a nitrile (cyano) group and an ester—that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide synthesizes established safety protocols for analogous compounds to provide a robust framework for its safe handling, storage, and disposal.

Our primary objective is to build a self-validating system of safety where the rationale behind each procedural step is clear, empowering you to work with confidence and security.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the chemical nature of this compound allows us to anticipate its hazards and select appropriate PPE. The molecule's reactivity is largely dictated by its cyano and ester functional groups.

  • Dermal and Ocular Hazard : Like many cyanoacrylate esters, this compound is expected to be an irritant to the skin and eyes.[1][2][3][4] Direct contact can lead to irritation, and prolonged exposure may accentuate pre-existing conditions like dermatitis.[5] The most critical risk is serious eye irritation or damage upon contact.[1][2][3][5]

  • Toxicity via Multiple Routes : The presence of the nitrile group is a significant toxicological concern. Compounds of this nature can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6] Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide, making it imperative to prevent systemic exposure.[5]

  • Respiratory Irritation : Inhalation of vapors or aerosols may cause respiratory tract irritation.[5][7][8] Working in a well-ventilated area is crucial to minimize this risk.

  • Combustibility : While not highly flammable, the compound is likely combustible and may pose a slight fire hazard when exposed to heat or flame.[5]

Core PPE and Operational Controls

Engineering controls, such as fume hoods, are the first and most effective line of defense. All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all personnel handling the substance.

Data Presentation: PPE Selection Summary
Protection TypeSpecificationRationale and Best Practices
Hand Protection Polyethylene or Nitrile Gloves Cyanoacrylate adhesives do not readily stick to polyethylene, making these gloves an excellent choice to prevent adhesion.[9] For general splash protection, nitrile rubber gloves (minimum 5-mil thickness) are recommended.[10] Crucially, no glove material is impervious. Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation.
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 approved) Protects against splashes and vapors. Standard safety glasses are insufficient.
Face Shield (in addition to goggles) Required when there is a significant risk of splashing, such as during large-volume transfers or when reacting the material under pressure.
Body Protection Chemically Resistant Laboratory Coat Must be worn fully buttoned to protect skin and personal clothing.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor Cartridges Required if work cannot be conducted in a fume hood or if aerosols are generated.[1][11][12] A full-face respirator offers the added benefit of eye protection.[11]

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized procedures is critical for safety. These protocols are designed to be self-validating, ensuring that safety is integrated into the workflow itself.

Workflow Diagram: PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

Caption: PPE Selection Workflow for this compound

Step-by-Step Guide: Routine Handling (Sub-10g scale)
  • Preparation : Don all required PPE (lab coat, chemical goggles, appropriate gloves) before entering the lab space.

  • Engineering Control Verification : Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Material Handling : Conduct all transfers and manipulations of this compound deep within the fume hood.

  • Contamination Control : Use disposable equipment where possible. If glassware is reused, rinse it with an appropriate solvent inside the fume hood before removing it for further cleaning.

  • Post-Handling : After completing the work, remove gloves using a technique that avoids skin contact and dispose of them in the designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after exiting the laboratory.[6][13]

Operational Plan: Emergency Spill Response (Minor Spill <100 mL)
  • Alert Personnel : Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Additional PPE : If not already wearing it, don respiratory protection.

  • Containment : Absorb the spill using an inert material like vermiculite, dry sand, or earth.[5][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5][12]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation : Allow the area to ventilate thoroughly before resuming normal work.[12]

First Aid and Disposal: Immediate and Long-Term Plans

Immediate First Aid Measures
  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][13][14][15] If irritation persists, seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13][14][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention regardless of severity.[14][15]

  • Inhalation : Move the exposed person to fresh air at once.[14][15] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[14]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and get immediate medical attention.[2]

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Collection : Store waste in clearly labeled, tightly sealed containers.

  • Disposal : Dispose of contents and containers in accordance with all local, regional, and national regulations.[5][6][16] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily operations, you establish a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Safety data sheet. (2023, January 23). Carl ROTH.
  • Ethyl cyanoacetate. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2016, February 26). Chem Service.
  • Polyethylene Gloves for Cyanoacrylate Glue. (2021, April 7). Cool Tools.
  • AE Safety – Superglue. (2021, June 20). Civil Air Patrol.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • First Aid for Chemical Exposure. (2024, January 31). Coast2Coast.
  • Personal protective equipment for handling Methyl 2-cyano-2-phenylbutanoate. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, May 20). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, September 30). TCI Chemicals.
  • Super Glue Safety Precautions You Need to Know. (2023, June 13). Adhesive Guru.
  • Hazardous Chemical Exposures. (n.d.). Office of Environmental Health and Safety.
  • PPE for CA glue. (2018, October 24). Reddit.
  • SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, April 28). TCI Chemicals.
  • Common Name: ETHYL CYANOACETATE. (1999, March). NJ.gov.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。